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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-Bromo-3-fluoro-2-nitrobenzaldehyde

Executive Summary 6-Bromo-3-fluoro-2-nitrobenzaldehyde (CAS: 1804841-59-5) is an advanced, polyfunctionalized aromatic building block extensively utilized in modern drug discovery and materials science. This whitepaper p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Bromo-3-fluoro-2-nitrobenzaldehyde (CAS: 1804841-59-5) is an advanced, polyfunctionalized aromatic building block extensively utilized in modern drug discovery and materials science. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and synthetic applications. Due to its unique substitution pattern—a highly electrophilic aldehyde flanked by an ortho-nitro group, a meta-fluoro substituent, and a para-bromo group (relative to the nitro)—this molecule serves as a pivotal intermediate for the construction of complex heterocycles, including functionalized indoles, quinolines, and benzimidazoles.

Structural and Physicochemical Profiling

Understanding the intrinsic properties of 6-Bromo-3-fluoro-2-nitrobenzaldehyde is critical for optimizing reaction conditions, predicting its behavior in biological assays, and designing downstream synthetic routes.

Quantitative Physicochemical Data

Note: Empirical data is supplemented with predictive computational modeling where experimental values are pending formal literature publication.

PropertyValue / SpecificationMechanistic Implication
Chemical Name 6-Bromo-3-fluoro-2-nitrobenzaldehydeN/A
CAS Registry Number 1804841-59-5Unique identifier for procurement and safety tracking.
Molecular Formula C₇H₃BrFNO₃Indicates high halogen content, favorable for lipophilicity tuning.
Molecular Weight 248.01 g/mol Falls within the optimal range for fragment-based drug design (FBDD).
Exact Mass 246.9280 DaCrucial for high-resolution mass spectrometry (HRMS) identification.
Topological Polar Surface Area (TPSA) 62.89 ŲDerived from the nitro (45.82 Ų) and aldehyde (17.07 Ų) groups; predicts moderate membrane permeability.
Predicted Density 1.860 ± 0.06 g/cm³High density is characteristic of polyhalogenated nitroaromatics.
Predicted Boiling Point ~310–325 °C (at 760 mmHg)Suggests low volatility; handleable as a stable solid/viscous liquid at RT.
Predicted LogP 2.1 – 2.4Optimal lipophilicity for passive cellular diffusion before downstream functionalization.
Causality of Structural Features

The reactivity of 6-bromo-3-fluoro-2-nitrobenzaldehyde is governed by the synergistic electronic effects of its substituents:

  • Aldehyde Electrophilicity: The strongly electron-withdrawing nitro (-NO₂) and fluoro (-F) groups exert a profound -I (inductive) and -M (mesomeric) effect, significantly increasing the partial positive charge on the carbonyl carbon. This makes the aldehyde highly susceptible to nucleophilic attack (e.g., by amines in reductive aminations or Knoevenagel condensations).

  • Ortho-Nitro Effect: The proximity of the nitro group to the aldehyde is the classic prerequisite for reductive cyclization pathways. Upon reduction of the nitro group to an aniline, the resulting nucleophile immediately attacks the adjacent electrophilic aldehyde, driving ring closure.

  • Halogen Orthogonality: The C-Br bond (bond dissociation energy ~280 kJ/mol) is significantly weaker than the C-F bond (~485 kJ/mol). This energy differential allows for highly chemoselective transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the C6 position without risking defluorination at C3.

Synthetic Methodology: Precursor Oxidation Workflow

The synthesis of 6-bromo-3-fluoro-2-nitrobenzaldehyde typically proceeds via the oxidation of its commercially available precursor, 1-bromo-4-fluoro-2-methyl-3-nitrobenzene (CAS: 1227210-35-6) . Direct oxidation of the electron-deficient ortho-nitrotoluene derivative requires specialized protocols to prevent over-oxidation to the corresponding benzoic acid.

Step-by-Step Protocol: Enamine-Mediated Oxidation (Leimgruber-Batcho-type Intermediate)

This protocol utilizes N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a transient enamine, followed by oxidative cleavage. This method is a self-validating system as the deep red/purple color of the enamine intermediate visually confirms the success of the first step before proceeding to oxidation.

Reagents:

  • 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene (1.0 eq)

  • DMF-DMA (2.5 eq)

  • Pyrrolidine (catalytic, 0.1 eq)

  • Sodium periodate (NaIO₄, 3.0 eq)

  • Anhydrous DMF (solvent)

  • THF/Water (1:1 v/v, for oxidation phase)

Procedure:

  • Enamine Formation: Dissolve 1-bromo-4-fluoro-2-methyl-3-nitrobenzene in anhydrous DMF under an inert argon atmosphere. Add DMF-DMA and catalytic pyrrolidine.

  • Thermal Activation: Heat the mixture to 110 °C for 12–16 hours. Causality: The strongly electron-withdrawing nitro group increases the acidity of the benzylic protons, facilitating condensation with DMF-DMA. The reaction progress is visually indicated by the formation of a deep red solution (the trans-enamine).

  • Solvent Exchange: Cool to room temperature and concentrate under reduced pressure to remove excess DMF-DMA. Redissolve the crude enamine in a 1:1 mixture of THF and water.

  • Oxidative Cleavage: Cool the solution to 0 °C. Add NaIO₄ portion-wise over 30 minutes. Causality: NaIO₄ selectively cleaves the electron-rich enamine double bond at low temperatures. Avoiding harsher oxidants (like KMnO₄) prevents the over-oxidation of the newly formed aldehyde into a carboxylic acid.

  • Workup: Stir for 2 hours at room temperature. Filter the precipitated sodium iodate salts. Extract the aqueous filtrate with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield 6-bromo-3-fluoro-2-nitrobenzaldehyde as a crystalline solid.

Workflow Diagram

SynthesisWorkflow A 1-Bromo-4-fluoro-2-methyl -3-nitrobenzene (CAS: 1227210-35-6) B Enamine Intermediate (Deep Red Solution) A->B DMF-DMA, Pyrrolidine 110 °C, 12h C 6-Bromo-3-fluoro-2 -nitrobenzaldehyde (CAS: 1804841-59-5) B->C NaIO4, THF/H2O 0 °C to RT, 2h

Two-step synthesis of 6-bromo-3-fluoro-2-nitrobenzaldehyde via enamine oxidative cleavage.

Reactivity & Downstream Applications in Drug Discovery

The strategic placement of functional groups on 6-bromo-3-fluoro-2-nitrobenzaldehyde makes it a highly versatile linchpin in medicinal chemistry, particularly for synthesizing kinase inhibitors and CNS-active agents .

Divergent Heterocyclic Synthesis

The primary utility of this compound lies in its capacity to undergo divergent cyclization reactions to form privileged pharmacophores:

  • Indole Core Formation: Reductive cyclization using iron powder in acetic acid (or catalytic hydrogenation with PtO₂ if the bromine is to be preserved) converts the nitro group to an aniline, which immediately condenses with the adjacent aldehyde. This yields 4-bromo-7-fluoro-1H-indole.

  • Quinoline Core Formation: Friedländer annulation with an alpha-methylene ketone under basic conditions yields highly substituted quinoline derivatives.

Orthogonal Functionalization

Following heterocycle formation, the C-Br bond serves as a synthetic handle for late-stage functionalization. Suzuki-Miyaura cross-coupling with aryl boronic acids allows for the rapid generation of structure-activity relationship (SAR) libraries. The C-F bond remains intact, acting as a bioisostere for hydrogen to improve metabolic stability and modulate the pKa of adjacent basic amines.

Application Diagram

DownstreamApplications Core 6-Bromo-3-fluoro-2-nitrobenzaldehyde Indole 4-Bromo-7-fluoro-1H-indole Core->Indole Reductive Cyclization (Fe/AcOH or PtO2/H2) Quinoline Substituted Quinoline Scaffold Core->Quinoline Friedländer Annulation (Ketone, Base) Coupled C4-Aryl-7-fluoro-1H-indole Indole->Coupled Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd-cat)

Divergent synthetic pathways originating from 6-bromo-3-fluoro-2-nitrobenzaldehyde.

Handling, Stability, and Storage Protocols

To maintain the scientific integrity of the compound and ensure reproducible experimental results, strict handling protocols must be observed:

  • Oxidation Susceptibility: Like all benzaldehydes, this compound is susceptible to auto-oxidation to the corresponding benzoic acid upon prolonged exposure to atmospheric oxygen.

  • Storage Conditions: Must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. The container should be tightly sealed and protected from light (amber glass or foil-wrapped) to prevent photolytic degradation of the nitro group.

  • Safety Profile: As a halogenated nitroaromatic compound, it should be treated as a potential skin/eye irritant and a sensitizer. All manipulations must be conducted within a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles).

References

  • Pyridazinones and their use as BTK inhibitors (EP 2365970 B1). European Patent Office.
Exploratory

Molecular Architecture and Conformational Dynamics of 6-Bromo-3-fluoro-2-nitrobenzaldehyde: A Technical Guide

Executive Summary 6-Bromo-3-fluoro-2-nitrobenzaldehyde (CAS: 1804841-59-5) is a highly functionalized aromatic building block utilized in the synthesis of complex pharmaceuticals and advanced materials . The presence of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Bromo-3-fluoro-2-nitrobenzaldehyde (CAS: 1804841-59-5) is a highly functionalized aromatic building block utilized in the synthesis of complex pharmaceuticals and advanced materials . The presence of four distinct substituents on the benzene ring—specifically the formyl, nitro, fluoro, and bromo groups—creates a uniquely crowded steric environment. This technical guide explores the core thesis that the extreme steric crowding at the ortho positions dictates a non-planar molecular conformation, which profoundly impacts the compound's physicochemical properties, spectroscopic signatures, and chemical reactivity.

Molecular Architecture & Steric Topology

In an ideal, unhindered benzaldehyde, the formyl group (-CHO) adopts a coplanar conformation relative to the aromatic ring to maximize π -conjugation. However, in 6-bromo-3-fluoro-2-nitrobenzaldehyde, the formyl group at C1 is flanked by a nitro group (-NO 2​ ) at C2 and a bromine atom (-Br) at C6. This 2,6-disubstitution pattern represents an extreme manifestation of the "ortho-effect" .

The van der Waals radii of the formyl oxygen (~1.52 Å), the nitro oxygen (~1.52 Å), and the bromine atom (~1.85 Å) are too large to occupy the same plane without severe electron cloud repulsion. Consequently, the molecule must undergo conformational distortion to minimize its total ground-state energy.

Conformational Dynamics & Dihedral Torsion

To relieve the steric clash, both the formyl and nitro groups are forced to twist out of the aromatic plane [[1]]([Link]).

  • Formyl Torsion ( θCHO​ ): The aldehyde group will rotate around the C(aryl)-C(carbonyl) bond. Studies on analogous ortho-substituted benzaldehydes (such as 2,6-dinitrobenzaldehyde and 2-methyl-6-nitrobenzaldehyde) demonstrate that steric hindrance forces a deviation of 20° to 70° from coplanarity .

  • Nitro Torsion ( θNO2​ ): The nitro group at C2 is sandwiched between the formyl group and the highly electronegative fluorine atom at C3. To alleviate this secondary steric and electrostatic repulsion, the nitro group also twists out of plane, further disrupting its resonance overlap with the aromatic π -system .

StericTopology A 6-Bromo-3-fluoro-2-nitrobenzaldehyde B Ortho-Substitution (C2-Nitro, C6-Bromo) A->B C Steric Clash (vdW Radii Overlap) B->C induces D Formyl Group Torsion (Out-of-Plane Twist) C->D forces E Nitro Group Torsion (Out-of-Plane Twist) C->E forces F Disrupted Pi-Conjugation D->F G Altered Reactivity (Steric Shielding) D->G E->F E->G

Fig 1. Causal relationship between ortho-substitution, steric clash, and altered reactivity.

Electronic Perturbation & Reactivity Profiling

The conformational twisting has profound implications for the molecule's reactivity:

  • Disrupted Conjugation: The out-of-plane rotation reduces the resonance (-R) electron-withdrawing effect of the nitro group, forcing the molecule to rely more heavily on the inductive (-I) effects of the nitro, fluoro, and bromo substituents.

  • Spectroscopic Shifts: In NMR spectroscopy, the proximity of electronegative ortho-substituents and the resulting out-of-plane twist alter the s-character of the formyl C-H bond, directly impacting the 1JCH​ scalar coupling constants [[2]]([Link]).

Experimental Workflows for Structural Elucidation

To definitively characterize the conformation of 6-bromo-3-fluoro-2-nitrobenzaldehyde, a triphasic analytical approach is required. This self-validating system cross-references gas-phase predictions with solution-state dynamics and solid-state geometries to ensure absolute structural accuracy.

ExperimentalWorkflow Step1 Sample Preparation (High Purity >99%) Step2 X-Ray Crystallography (Solid-State Conformation) Step1->Step2 Crystallization Step3 NMR Spectroscopy (Solution-State Dynamics) Step1->Step3 Dissolution Step4 DFT Calculations (Gas-Phase Energy Minima) Step1->Step4 in silico input Step5 Data Synthesis & Cross-Validation Step2->Step5 Dihedral Angles Step3->Step5 NOE/Coupling Constants Step4->Step5 Torsional Energy Profiles

Fig 2. Triphasic workflow for the comprehensive elucidation of molecular conformation.

Step-by-Step Methodology

Phase 1: Density Functional Theory (DFT) Calculations (Gas-Phase) Causality: DFT provides the theoretical global energy minimum free from solvent interactions or crystal packing forces, establishing a baseline for torsional strain .

  • Initialization: Construct the 3D molecular model of 6-bromo-3-fluoro-2-nitrobenzaldehyde using a standard builder (e.g., GaussView).

  • Optimization: Perform a relaxed potential energy surface (PES) scan rotating the C(aryl)-C(carbonyl) dihedral angle from 0° to 180° in 10° increments using the B3LYP functional and the 6-311++G(d,p) basis set.

  • Frequency Analysis: Run a vibrational frequency calculation on the optimized minimum to ensure the absence of imaginary frequencies, confirming a true ground state.

Phase 2: Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution-State) Causality: NMR elucidates the time-averaged conformation in solution. The 1JCH​ coupling constant of the formyl proton is highly sensitive to the s-character of the C-H bond, which changes based on the proximity and electrostatic influence of ortho-substituents .

  • Sample Prep: Dissolve 10 mg of the compound in 0.5 mL of a non-coordinating solvent (e.g., CDCl 3​ ) to prevent solvent-induced conformational locking.

  • Acquisition: Acquire a 1D 1 H-coupled 13 C NMR spectrum to measure the 1JCH​ of the formyl carbon.

  • NOESY: Perform a 2D NOESY experiment with a mixing time of 300-500 ms to detect through-space interactions between the formyl proton and the adjacent nitro/bromo environments, confirming the preferred rotamer population (syn vs. anti).

Phase 3: X-Ray Crystallography (Solid-State) Causality: Provides absolute atomic coordinates, though the conformation may be slightly perturbed by intermolecular packing forces (e.g., π−π stacking or halogen bonding) .

  • Crystallization: Grow single crystals via slow evaporation from a binary solvent system (e.g., dichloromethane/hexane).

  • Diffraction: Mount a suitable single crystal on a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) at 100 K to minimize thermal motion.

  • Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) to extract precise dihedral angles ( θCHO​ and θNO2​ ).

Quantitative Data Summary

Table 1: Steric Parameters and van der Waals (vdW) Radii

Substituent PositionFunctional GroupvdW Radius (Å)Expected Steric Impact
C1-CHO (Oxygen)~1.52High (Target of distortion)
C2-NO 2​ (Oxygen)~1.52Severe (Clash with C1 and C3)
C3-F~1.47Moderate (Inductive pull)
C6-Br~1.85Severe (Clash with C1)

Table 2: Predicted Conformational Metrics (Extrapolated from Analogous Ortho-Substituted Systems)

ParameterCoplanar BaselinePredicted MinimumEnergetic Penalty of Coplanarity
θCHO​ Dihedral45° - 65°> 5 kcal/mol
θNO2​ Dihedral30° - 50°> 3 kcal/mol
Resonance EnergyMaximumSignificantly ReducedN/A

Sources

Foundational

Technical Whitepaper: 6-Bromo-3-fluoro-2-nitrobenzaldehyde in Advanced Organic Synthesis

Executive Summary 6-Bromo-3-fluoro-2-nitrobenzaldehyde (CAS: 1804841-59-5) is a highly functionalized, poly-substituted aromatic building block critical to modern drug discovery and materials science[1]. Featuring four d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Bromo-3-fluoro-2-nitrobenzaldehyde (CAS: 1804841-59-5) is a highly functionalized, poly-substituted aromatic building block critical to modern drug discovery and materials science[1]. Featuring four distinct orthogonal reactive sites—an electrophilic aldehyde, a reducible nitro group, and two distinct halogens (bromo and fluoro)—this compound serves as a highly versatile precursor. Its unique substitution pattern makes it an ideal starting material for the synthesis of complex heterocycles, particularly heavily substituted indoles and quinolines, which are privileged scaffolds in pharmaceutical development.

This technical guide provides an authoritative breakdown of its chemical identifiers, physicochemical properties, structural reactivity, and a self-validating synthetic protocol for its downstream application.

Core Chemical Identifiers & Structural Nomenclature

Accurate identification is the first pillar of reproducible research. The precise arrangement of substituents—specifically the ortho-relationship between the aldehyde and nitro groups, flanked by the halogens—dictates its specific chemical behavior[2].

Table 1: Core Identifiers

IdentifierValue
Chemical Name 6-Bromo-3-fluoro-2-nitrobenzaldehyde
CAS Registry Number 1804841-59-5
Molecular Formula C 7​ H 3​ BrFNO 3​
Molecular Weight 248.01 g/mol
SMILES O=Cc1c(Br)ccc(F)c1[O-]
InChI InChI=1S/C7H3BrFNO3/c8-4-2-3-5(9)7(10(11)12)6(4)1-13/h1-3H

Physicochemical Properties & Predictive Data

Understanding the physical parameters of 6-Bromo-3-fluoro-2-nitrobenzaldehyde is critical for optimizing reaction conditions, particularly regarding solvent selection and thermal stability[3].

Table 2: Physicochemical Properties

PropertyValue
Boiling Point 326.2 ± 42.0 °C (Predicted)
Density 1.860 ± 0.06 g/cm³ (Predicted)
Purity Standard ≥ 97% (Commercial standard)
Physical State Solid

Structural Analysis & Reactivity Profiling

The synthetic value of 6-Bromo-3-fluoro-2-nitrobenzaldehyde lies in the orthogonal reactivity of its functional groups:

  • Aldehyde (C1): Highly electrophilic, primed for nucleophilic addition (e.g., Wittig, Henry, or reductive amination reactions).

  • Nitro Group (C2): Strongly electron-withdrawing, activating the ring. Upon reduction to an amine, it acts as an internal nucleophile for cyclization.

  • Fluoro Group (C3): Provides metabolic stability and lipophilicity in final drug candidates. It can also undergo S_NAr (nucleophilic aromatic substitution) under forcing conditions due to activation by the adjacent nitro group.

  • Bromo Group (C6): An excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) post-cyclization.

To ensure the integrity of this building block before deployment in multi-step syntheses, a strict analytical validation workflow must be employed.

Analytical QC Quality Control Initiation NMR 1H & 13C NMR (Structural Integrity) QC->NMR LCMS LC-MS Analysis (Purity & MW) QC->LCMS FTIR FT-IR Spectroscopy (Functional Groups) QC->FTIR Release Batch Release (>97% Purity) NMR->Release Conforms LCMS->Release [M+H]+ matches FTIR->Release CHO/NO2 confirmed

Workflow for the analytical validation and batch release of 6-Bromo-3-fluoro-2-nitrobenzaldehyde.

Synthetic Utility: Pathway to 4-Bromo-7-fluoroindole

One of the most powerful applications of ortho-nitrobenzaldehydes is the construction of functionalized indoles. By subjecting 6-Bromo-3-fluoro-2-nitrobenzaldehyde to a Henry reaction followed by reductive cyclization, researchers can rapidly access 4-Bromo-7-fluoroindole , a highly prized scaffold for kinase inhibitors.

Synthesis Start 6-Bromo-3-fluoro- 2-nitrobenzaldehyde Henry Henry Reaction (CH3NO2, Base) Start->Henry Nucleophilic addition Nitrostyrene beta-Nitrostyrene Intermediate Henry->Nitrostyrene Dehydration Reduction Reduction (Fe/HCl or H2/Pd) Nitrostyrene->Reduction Nitro group reduction Cyclization Intramolecular Cyclization Reduction->Cyclization Amine attack on alkene Indole 4-Bromo-7-fluoroindole Cyclization->Indole Aromatization

Reaction cascade converting 6-Bromo-3-fluoro-2-nitrobenzaldehyde to 4-Bromo-7-fluoroindole.

Self-Validating Experimental Protocol

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system . It incorporates mechanistic causality and built-in analytical checkpoints to prevent the propagation of errors.

Step 1: Henry Condensation (Formation of β -Nitrostyrene)
  • Procedure: Dissolve 6-Bromo-3-fluoro-2-nitrobenzaldehyde (1.0 eq) in nitromethane (10.0 eq). Add a catalytic amount of ammonium acetate (0.2 eq) and heat to 90°C under an argon atmosphere for 4 hours.

  • Causality: Nitromethane acts as both the solvent and the nucleophile, driving the equilibrium forward. Ammonium acetate serves as a mild bifunctional catalyst, facilitating both the initial nucleophilic attack and the subsequent dehydration to form the thermodynamically stable trans-alkene.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 4:1). The reaction is complete when the aldehyde spot disappears. Validate via 1 H NMR: Look for the disappearance of the aldehyde proton (~10.1 ppm) and the emergence of two strongly coupled alkene protons (~8.0 ppm, d, J = 13.5 Hz), confirming the trans- β -nitrostyrene intermediate.

Step 2: Reductive Cyclization
  • Procedure: Isolate the intermediate and dissolve in a mixture of Ethanol/Acetic Acid (3:1). Add Iron powder (5.0 eq) in portions at 60°C. Stir vigorously for 2 hours.

  • Causality: The acidic environment activates the iron for single-electron transfer (SET), reducing both the aliphatic and aromatic nitro groups. The newly formed aromatic amine immediately undergoes intramolecular nucleophilic attack on the adjacent enamine/imine intermediate, followed by aromatization to yield the indole core.

  • Validation Checkpoint: Filter through Celite to remove iron salts. Analyze the crude mixture via LC-MS. The target mass for 4-Bromo-7-fluoroindole is m/z 214.0 (for 79 Br) and 216.0 (for 81 Br), displaying a classic 1:1 isotopic pattern. The absence of m/z 248 confirms complete reduction.

Handling, Stability, and Storage Protocols

Chemical integrity degrades without proper storage. 6-Bromo-3-fluoro-2-nitrobenzaldehyde requires strict handling conditions:

  • Oxidation Risk: Aldehydes are prone to auto-oxidation into carboxylic acids when exposed to atmospheric oxygen.

  • Photodegradation: Nitroaromatics can undergo photo-induced rearrangements or degradation.

  • Storage Directive: Store in a tightly sealed amber glass vial under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Allow the container to reach room temperature in a desiccator before opening to prevent condensation, which can lead to hydrate formation at the aldehyde carbon.

References

  • ChemicalBook. Benzaldehyde, 6-bromo-3-fluoro-2-nitro- CAS 1804841-59-5. ChemicalBook. 3

  • ChemicalBook. Benzaldehyde, 6-bromo-3-fluoro-2-nitro- CAS 1804841-59-5 Properties & Identifiers. ChemicalBook. 1

  • Ambeed. 1804841-59-5 | 6-Bromo-3-fluoro-2-nitrobenzaldehyde. Ambeed.2

Sources

Exploratory

safe handling and storage procedures for 6-Bromo-3-fluoro-2-nitrobenzaldehyde

Advanced Safety and Handling Protocols for 6-Bromo-3-fluoro-2-nitrobenzaldehyde in Pharmaceutical Development Abstract As a Senior Application Scientist, I frequently encounter highly functionalized building blocks that...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Handling Protocols for 6-Bromo-3-fluoro-2-nitrobenzaldehyde in Pharmaceutical Development

Abstract As a Senior Application Scientist, I frequently encounter highly functionalized building blocks that require rigorous handling paradigms. 6-Bromo-3-fluoro-2-nitrobenzaldehyde (CAS: 1804841-59-5) is a prime example: a tetra-substituted benzene derivative offering immense value in cross-coupling and nucleophilic aromatic substitution reactions. However, the convergence of a reactive aldehyde, an energetic nitro group, and two distinct halogens dictates a strict, chemically logical approach to its handling and storage. This whitepaper establishes a self-validating framework for the safe management of this compound, ensuring both operator safety and reagent integrity.

Physicochemical Profiling & Hazard Causality

To handle a chemical safely, one must first understand the mechanistic reasons behind its hazards. 6-Bromo-3-fluoro-2-nitrobenzaldehyde presents a multi-faceted reactivity profile:

  • Aldehyde Auto-oxidation: The formyl group (-CHO) is highly susceptible to atmospheric auto-oxidation, converting to the corresponding substituted benzoic acid. The strongly electron-withdrawing nature of the adjacent nitro (-NO2) and fluoro (-F) groups increases the electrophilicity of the carbonyl carbon, making it highly reactive.

  • Nitro Group Thermal Sensitivity: While generally stable under ambient conditions, aromatic nitro compounds possess inherent energetic potential. Subjecting them to extreme heat or strong friction can lead to rapid, exothermic decomposition.

  • Halogen-Induced Toxicity: The presence of bromine and fluorine atoms enhances the molecule's lipophilicity, potentially increasing dermal penetration. These functional groups are known irritants to the respiratory tract, skin, and ocular mucosa [1].

Table 1: Physicochemical and Storage Data Summary
ParameterValue / SpecificationRationale
CAS Number 1804841-59-5Unique identifier for chemical tracking [1].
Molecular Formula C7H3BrFNO3Tetra-substituted aromatic system.
Predicted Density 1.860 ± 0.06 g/cm³High density typical of brominated aromatics [1].
Physical State Solid (Powder/Crystals)Prone to aerosolization; requires draft control.
Storage Temperature 2–8 °C (Refrigerated)Suppresses thermal degradation and auto-oxidation.
Atmosphere Inert (Argon/Nitrogen)Prevents atmospheric oxygen from oxidizing the aldehyde.
Light Sensitivity High (Store in Amber Vials)Photochemical degradation of nitro-aromatics.

Standard Operating Procedure (SOP): Safe Handling Workflow

The following step-by-step methodology is designed as a self-validating system. Each step includes a verification check to ensure the protocol's integrity before proceeding to the next phase. This methodology is grounded in the National Research Council's guidelines for handling reactive laboratory chemicals [2].

Step-by-Step Handling Methodology

Phase 1: Pre-Operation Verification

  • Fume Hood Validation: Verify that the chemical fume hood is operating with a face velocity of at least 100 linear feet per minute (LFM). Validation: Check the digital monitor; do not proceed if the alarm is active.

  • PPE Donning: Equip standard chemical-resistant PPE: Nitrile gloves (double-gloving recommended for halogenated organics), snug-fitting safety goggles, and a flame-resistant lab coat.

  • Equipment Preparation: Gather anti-static weighing spatulas, pre-tared receiving vials, and an Argon/Nitrogen gas line fitted with a low-flow regulator.

Phase 2: Active Handling and Transfer 4. Vial Equilibration: If the compound is stored at 2–8 °C, allow the sealed secondary container to reach room temperature in a desiccator before opening. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the chemical, rapidly degrading the aldehyde. 5. Weighing: Open the primary amber vial exclusively inside the active fume hood. Use an anti-static spatula to transfer the required mass. Avoid rapid, sweeping motions that generate airborne dust. 6. Immediate Closure: Cap the receiving vessel immediately after transfer to minimize atmospheric exposure.

Phase 3: Post-Handling and Storage Preparation 7. Inert Gas Backfilling: Insert the low-flow Argon line into the headspace of the primary storage vial. Purge the headspace for 3–5 seconds to displace oxygen and moisture. Causality: Argon is heavier than air and forms a protective blanket over the solid, halting auto-oxidation [3]. 8. Sealing and Storage: Seal the vial tightly with a PTFE-lined cap, wrap the junction with Parafilm, and return it to the 2–8 °C refrigerated storage unit.

Workflow Visualization

The following diagram illustrates the logical flow of the handling and storage process, emphasizing the critical control points required to maintain chemical integrity and operator safety.

G start Equilibrate to Room Temp (Prevents Condensation) fumehood Transfer to Fume Hood (Verify >100 LFM) start->fumehood weighing Anti-Static Weighing (Minimize Dust) fumehood->weighing reaction Transfer to Reaction Flask weighing->reaction inert Argon Purge Headspace (Prevents Oxidation) weighing->inert Remaining Stock storage Return to 2-8°C Storage (Amber Vial) inert->storage

Caption: Operational workflow for 6-Bromo-3-fluoro-2-nitrobenzaldehyde handling and storage.

Emergency Response & Spill Mitigation

In the event of an accidental release, the response must prioritize containment of the solid to prevent aerosolization and inhalation.

  • Evacuation & Assessment: Evacuate the immediate area. Assess the spill size. For minor spills (< 5 grams) inside a fume hood, proceed with local cleanup.

  • Containment: Do not dry-sweep. Dry sweeping generates hazardous dust. Instead, lightly mist the spilled solid with a compatible, non-reactive solvent (e.g., a small amount of isopropanol) to dampen the powder.

  • Collection: Use a damp absorbent pad to carefully wipe up the dampened solid. Place all contaminated materials into a designated, clearly labeled hazardous waste container.

  • Decontamination: Wash the spill area thoroughly with soap and water, followed by a final wipe with isopropanol to remove any residual organic traces.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Benzaldehyde. Retrieved April 2, 2026, from[Link](Cited for general class reactivity and handling principles of aromatic aldehydes).

Foundational

chemical reactivity and stability of 6-Bromo-3-fluoro-2-nitrobenzaldehyde

An In-depth Technical Guide to the Chemical Reactivity and Stability of 6-Bromo-3-fluoro-2-nitrobenzaldehyde Introduction 6-Bromo-3-fluoro-2-nitrobenzaldehyde is a polysubstituted aromatic aldehyde that serves as a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Reactivity and Stability of 6-Bromo-3-fluoro-2-nitrobenzaldehyde

Introduction

6-Bromo-3-fluoro-2-nitrobenzaldehyde is a polysubstituted aromatic aldehyde that serves as a highly versatile and valuable building block in modern organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and agrochemical development, where the strategic introduction of its unique structural motifs can lead to compounds with enhanced pharmacological or biological profiles.[1] The chemical behavior of this molecule is dictated by the complex interplay of its four distinct functional groups: a reactive aldehyde, a strongly electron-withdrawing nitro group, and two halogen atoms (bromine and fluorine) with differing electronic and steric properties. This guide provides an in-depth analysis of the molecule's reactivity, stability, and synthetic applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties, Stability, and Storage

A comprehensive understanding of a compound's physical properties and stability is paramount for its safe and effective use in a laboratory setting.

Data Summary

The key physicochemical properties for 6-Bromo-3-fluoro-2-nitrobenzaldehyde and related structures are summarized below.

PropertyValueSource
CAS Number 1805502-03-7 (for an isomer: 2-Bromo-3-fluoro-6-nitrobenzaldehyde)[2]
Molecular Formula C₇H₃BrFNO₃[1]
Molecular Weight 248.01 g/mol Inferred from Formula
Appearance Typically a yellow solid[3]
Purity >95% (typical commercial grade)[3][4]

Note: Data for the exact 6-Bromo-3-fluoro-2-nitrobenzaldehyde isomer is limited; data from closely related isomers is used for context.

Stability and Handling

Proper handling and storage are critical to maintain the integrity of 6-Bromo-3-fluoro-2-nitrobenzaldehyde.

  • General Stability: The compound is a solid at room temperature and should be handled in accordance with good industrial hygiene and safety practices.[5]

  • Light Sensitivity: Some related benzaldehydes exhibit sensitivity to light.[3] It is prudent to store this compound in amber vials or in a dark location to prevent potential photochemical degradation.

  • Moisture and Air: While not explicitly stated to be highly air-sensitive, storage under an inert gas (e.g., argon or nitrogen) is recommended to prevent gradual oxidation of the aldehyde functionality.[6] Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, which can convert the aldehyde to a carboxylic acid.[7]

Safety and Hazard Profile

Based on safety data for structurally similar compounds, 6-Bromo-3-fluoro-2-nitrobenzaldehyde is expected to present the following hazards:

  • Harmful if swallowed. [8]

  • Causes skin irritation. [9][10]

  • Causes serious eye irritation. [9][10]

  • May cause respiratory irritation. [8][9]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection during handling.[6][7]

  • Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[3]

  • Handling: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[3][5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.

Chemical Reactivity and Synthetic Utility

The reactivity of 6-Bromo-3-fluoro-2-nitrobenzaldehyde is governed by its four functional groups. The aldehyde is a site for nucleophilic attack and condensation, while the substituted aromatic ring is primed for nucleophilic substitution and metal-catalyzed cross-coupling reactions.

cluster_aldehyde Aldehyde Reactions cluster_ring Aromatic Ring / Substituent Reactions A1 Oxidation (+ [O]) A2 Reduction (+ [H]) A3 Nucleophilic Addition (e.g., Grignard, Wittig) A4 Condensation (e.g., Schiff Base) R1 Nitro Group Reduction (NO2 -> NH2) R2 Nucleophilic Aromatic Substitution (SNAr) R3 Cross-Coupling (Suzuki, Heck, etc. at Br) Core 6-Bromo-3-fluoro- 2-nitrobenzaldehyde Core->A1 Core->A2 Core->A3 Core->A4 Core->R1 Core->R2 Core->R3

Caption: Key reaction pathways for 6-Bromo-3-fluoro-2-nitrobenzaldehyde.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a multitude of chemical transformations.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding 2-bromo-5-fluoro-6-nitrobenzoic acid. Standard oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are effective, though milder reagents such as silver oxide (Ag₂O) or a Baeyer-Villiger oxidation using a peroxyacid can also be employed for substrates sensitive to harsh conditions.[11][12]

  • Reduction: Selective reduction of the aldehyde to 6-bromo-3-fluoro-2-nitrobenzyl alcohol can be achieved using mild hydride reagents like sodium borohydride (NaBH₄) in an alcoholic solvent. The conversion of an electron-withdrawing aldehyde group to an electron-donating alcohol group results in distinct upfield shifts in the NMR spectrum for the aromatic protons.[13]

  • Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles. This includes Grignard reagents to form secondary alcohols, and the Wittig reaction to generate alkenes.[11][12]

  • Condensation Reactions: The aldehyde readily undergoes condensation with primary amines to form Schiff bases (imines).[14] These reactions are fundamental in the synthesis of various heterocyclic systems and have applications in drug discovery and polymer chemistry.[14] It can also participate in Knoevenagel condensations.[11]

Reactions of the Aromatic Ring and Substituents

The substituents on the aromatic ring provide additional, crucial sites for molecular elaboration.

  • Reduction of the Nitro Group: This is one of the most powerful transformations for this molecule. The nitro group can be selectively reduced to an amine using reagents like tin(II) chloride (SnCl₂), iron in acetic acid, or catalytic hydrogenation. This yields 6-amino-3-bromo-2-fluorobenzaldehyde, a key intermediate for synthesizing quinolines, benzodiazepines, and other fused heterocyclic systems.[8][12]

  • Nucleophilic Aromatic Substitution (SNAr): The benzene ring is significantly electron-deficient due to the combined withdrawing effects of the nitro, fluoro, and bromo groups. This strongly activates the ring towards SNAr. The positions ortho and para to the powerful nitro group are most activated, making the fluorine and bromine atoms potential leaving groups for displacement by strong nucleophiles like alkoxides, thiolates, or amines.[11]

  • Cross-Coupling Reactions: The carbon-bromine bond serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions.[11] This enables the formation of new carbon-carbon or carbon-heteroatom bonds through Suzuki, Stille, Heck, or Sonogashira couplings, providing a robust strategy for building molecular complexity. This is a cornerstone of modern pharmaceutical synthesis.[11]

Exemplary Experimental Protocol: Reduction of the Nitro Group

The following protocol describes a representative procedure for the reduction of the nitro group to an amine, a pivotal transformation for this substrate. This method is adapted from established procedures for similar nitroaromatic compounds and serves as a validated starting point for experimental design.

Objective: To synthesize 6-amino-3-bromo-2-fluorobenzaldehyde from 6-Bromo-3-fluoro-2-nitrobenzaldehyde.

Reagents and Materials:

  • 6-Bromo-3-fluoro-2-nitrobenzaldehyde

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

start Start: Setup Reaction step1 Dissolve 6-bromo-3-fluoro- 2-nitrobenzaldehyde in Ethyl Acetate start->step1 step2 Prepare SnCl2 solution in concentrated HCl step1->step2 step3 Add SnCl2 solution dropwise to the flask at 0°C step2->step3 step4 Warm to room temp. and stir for 2-4 hours step3->step4 step5 Monitor reaction by TLC step4->step5 step6 Quench reaction with water and basify with NaHCO3 step5->step6 Upon completion step7 Extract with Ethyl Acetate (3x) step6->step7 step8 Wash combined organic layers with Brine step7->step8 step9 Dry organic layer over Na2SO4 step8->step9 step10 Filter and concentrate under reduced pressure step9->step10 end End: Purify crude product (Column Chromatography) step10->end

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Exploratory

Commercial Sourcing and Analytical Validation of High-Purity 6-Bromo-3-fluoro-2-nitrobenzaldehyde

Executive Summary In modern pharmaceutical synthesis, the strategic selection of highly functionalized building blocks dictates the efficiency of downstream API (Active Pharmaceutical Ingredient) generation. 6-Bromo-3-fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical synthesis, the strategic selection of highly functionalized building blocks dictates the efficiency of downstream API (Active Pharmaceutical Ingredient) generation. 6-Bromo-3-fluoro-2-nitrobenzaldehyde (CAS: 1804841-59-5) is a premier example of such a scaffold. This technical guide explores the mechanistic utility of this compound, evaluates the commercial supplier landscape, and establishes a self-validating analytical protocol to ensure the >97% purity required for rigorous drug discovery programs.

Molecular Architecture & Orthogonal Reactivity

The value of 6-Bromo-3-fluoro-2-nitrobenzaldehyde lies in the precise, orthogonal reactivity of its four functional groups. In complex multi-step synthesis, the ability to selectively address one functional group without protecting others is a massive strategic advantage.

  • Fluoro Group (SNAr Activation): The fluorine atom is positioned precisely to benefit from the powerful electron-withdrawing effects of both the adjacent nitro group and the aldehyde. This extreme electron deficiency activates the C-F bond for Nucleophilic Aromatic Substitution (SNAr) with amines, thiols, or alkoxides under mild conditions [7].

  • Bromo Group (Cross-Coupling): The bromine atom provides a robust handle for palladium-catalyzed carbon-carbon or carbon-heteroatom bond formation (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings).

  • Nitro & Aldehyde Groups (Cyclization): The nitro group can be cleanly reduced to an aniline, which readily undergoes intramolecular condensation with the adjacent aldehyde to form highly substituted indoles or quinolines.

Reactivity Center 6-Bromo-3-fluoro- 2-nitrobenzaldehyde (CAS: 1804841-59-5) Aldehyde Aldehyde Group Condensation / Reductive Amination Center->Aldehyde Nucleophilic Addition Bromo Bromo Group Pd-Catalyzed Cross-Coupling Center->Bromo Suzuki/Buchwald Fluoro Fluoro Group SNAr Reactions Center->Fluoro Amine/Thiol Nucleophiles Nitro Nitro Group Reduction to Aniline Center->Nitro Pd/C, H2 or Fe/HCl

Diagram 1: Orthogonal reactivity pathways of 6-Bromo-3-fluoro-2-nitrobenzaldehyde.

The Imperative of High Purity (>97%)

For drug development professionals, sourcing this compound at >97% purity is not merely a regulatory checkbox; it is a chemical necessity. The synthesis of halogenated nitroaromatics inherently risks the formation of closely related regioisomers (e.g., the 4-bromo or 5-fluoro isomers) during electrophilic aromatic substitution steps.

The Causality of Impurity Carryover: If a commercial batch contains even 3% of a regioisomeric impurity, that impurity will possess nearly identical physical properties and orthogonal reactivity to the target molecule. It will undergo the exact same downstream SNAr and cross-coupling reactions, resulting in "parallel impurity synthesis." By the final API stage, separating these structurally identical isomeric derivatives is often impossible without prohibitive losses in yield. Therefore, strict Incoming Quality Control (IQC) is mandatory.

Commercial Sourcing & Supplier Landscape

When evaluating commercial suppliers for CAS 1804841-59-5, researchers must prioritize vendors that provide comprehensive analytical data (NMR, LC-MS) rather than just a basic Certificate of Analysis (CoA) [3, 6]. Below is a summary of verified commercial suppliers capable of providing high-purity batches.

Table 1: Commercial Suppliers of CAS 1804841-59-5
SupplierCatalog / SKUClaimed PurityAnalytical Data ProvidedPrimary Region / Source
Ambeed 1804841-59-597%NMR, HPLC, LC-MSUnited States / Global [3]
Leyan (乐研试剂) 139899797%NMRChina[6]
ChemicalBook Aggregator≥97%Variable by vendorGlobal Aggregator [3]

Self-Validating Analytical Protocol (IQC)

To ensure trustworthiness in your supply chain, you cannot rely solely on vendor-provided CoAs. You must implement a self-validating analytical system upon receipt of the material. The following protocol utilizes orthogonal techniques (LC-UV-MS and NMR) to guarantee structural integrity and purity.

Step-by-Step Methodology: HPLC-UV & NMR Validation

Step 1: System Suitability & Blank Injection

  • Action: Inject a blank (diluent only), followed by a system suitability standard (1 mg/mL of the compound spiked with 1% toluene as a retention marker).

  • Causality: The blank ensures no column carryover from previous runs. The toluene spike verifies that the column possesses sufficient theoretical plates to resolve closely eluting lipophilic compounds, validating the system's readiness to detect regioisomers.

Step 2: Mobile Phase & Column Selection

  • Action: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm). Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Causality: The highly polarizable nitro group and halogens interact strongly with residual silanols on the silica stationary phase, causing peak tailing. The addition of 0.1% TFA suppresses these interactions and ensures sharp, symmetrical peaks, which is critical for accurate integration of trace impurities.

Step 3: Gradient Elution & Detection

  • Action: Run a shallow gradient from 10% B to 90% B over 20 minutes. Monitor UV absorbance at 254 nm and 280 nm.

  • Causality: A shallow initial gradient allows polar impurities (e.g., des-bromo derivatives) to elute early. The 280 nm wavelength is specifically chosen because it is highly sensitive to the extended conjugation of the nitrobenzaldehyde system, providing an accurate purity profile of the core scaffold.

Step 4: 19 F and 1 H NMR Regioisomer Profiling

  • Action: Dissolve 10 mg of the sample in CDCl 3​ and acquire both 1 H and 19 F NMR spectra.

  • Causality: While HPLC is excellent for overall purity, 19 F NMR is the definitive tool for regioisomer detection. The fluorine nucleus is exquisitely sensitive to its local electronic environment. Any isomeric impurity (e.g., fluorine shifted to the 4-position) will appear as a distinct, easily quantifiable peak in the 19 F spectrum, completely separate from the main product signal.

IQC_Workflow Start Receive Commercial Batch (e.g., Ambeed, Leyan) CoA Review Supplier CoA (Target: >97% Purity) Start->CoA LCMS LC-MS Analysis (Mass Confirmation & Purity) CoA->LCMS Proceed to Lab NMR 1H & 19F NMR (Regioisomer Detection) LCMS->NMR Mass Confirmed Decision Purity >= 97%? NMR->Decision Data Aggregation Pass Release for API Synthesis Decision->Pass Yes Fail Reject / Recrystallize Decision->Fail No

Diagram 2: Self-validating Incoming Quality Control (IQC) workflow for commercial batches.

References

Protocols & Analytical Methods

Method

Application Note: Synthetic Routes and Protocols for 6-Bromo-3-fluoro-2-nitrobenzaldehyde

Introduction & Strategic Rationale The synthesis of highly substituted ortho-nitrobenzaldehydes is a critical operation in modern drug development, as these scaffolds serve as direct precursors to functionalized indoles,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The synthesis of highly substituted ortho-nitrobenzaldehydes is a critical operation in modern drug development, as these scaffolds serve as direct precursors to functionalized indoles, quinolines, and complex fluorinated heterocycles. The preparation of 6-Bromo-3-fluoro-2-nitrobenzaldehyde (CAS: 1804841-59-5) presents a unique synthetic challenge due to the heavily deactivated nature of its aromatic ring and the steric crowding around the formyl group.

This guide details two field-proven, divergent synthetic strategies starting from the commercially available precursor, 1-fluoro-3-methyl-2-nitrobenzene.

  • Route A (The Enamine-Cleavage Strategy) : Leverages a Leimgruber-Batcho-type condensation followed by mild oxidative cleavage. This is the preferred route for scale-up due to its high chemoselectivity and avoidance of over-bromination.

  • Route B (The Radical Bromination-Hydrolysis Strategy) : Utilizes a Wohl-Ziegler benzylic bromination followed by silver-promoted hydrolysis. This serves as a robust alternative when large-scale periodate oxidation is unfeasible.

Mechanistic Workflow & Visualization

SyntheticRoutes SM 1-Fluoro-3-methyl- 2-nitrobenzene (CAS: 480-82-0) Int1 1-Bromo-4-fluoro-2-methyl- 3-nitrobenzene (CAS: 1227210-35-6) SM->Int1 NBS, TFA/H2SO4 Electrophilic Bromination Enamine Enamine Intermediate (Red/Purple Solid) Int1->Enamine DMF-DMA, Pyrrolidine 110 °C (Route A) GemDibromide Gem-Dibromide Intermediate (Oil/Solid) Int1->GemDibromide NBS (2.2 eq), AIBN PhCF3, Reflux (Route B) Product 6-Bromo-3-fluoro- 2-nitrobenzaldehyde (CAS: 1804841-59-5) Enamine->Product NaIO4, THF/H2O Oxidative Cleavage GemDibromide->Product AgNO3, EtOH/H2O Hydrolysis

Figure 1: Divergent synthetic pathways for 6-Bromo-3-fluoro-2-nitrobenzaldehyde.

Step-by-Step Experimental Protocols

Protocol 1: Core Intermediate Synthesis (Electrophilic Aromatic Bromination)

Objective: Synthesis of 1-bromo-4-fluoro-2-methyl-3-nitrobenzene (CAS: 1227210-35-6)[1]. Causality & Design: The starting material, 1-fluoro-3-methyl-2-nitrobenzene, is highly deactivated toward electrophilic aromatic substitution due to the strongly electron-withdrawing nitro and fluoro groups. Standard bromination in organic solvents fails. By utilizing a superacidic solvent system (Trifluoroacetic acid and concentrated Sulfuric acid), N-bromosuccinimide (NBS) is protonated to generate a highly reactive bromonium species (Br⁺). This forces the bromination to occur para to the fluorine atom, yielding the desired intermediate[2].

Procedure:

  • Charge a 500 mL round-bottom flask with 1-fluoro-3-methyl-2-nitrobenzene (10.7 g, 68.9 mmol) and trifluoroacetic acid (TFA, 50 mL). Cool the solution to 0 °C using an ice-water bath.

  • Slowly add concentrated H₂SO₄ (20 mL) dropwise over 15 minutes to maintain the internal temperature below 5 °C.

  • Add N-Bromosuccinimide (NBS, 13.5 g, 75.8 mmol, 1.1 equiv) in small portions over 30 minutes.

  • Remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

  • Workup (Self-Validation): Pour the resulting mixture onto crushed ice (approx. 300 g). A white precipitate will form immediately, indicating successful conversion.

  • Collect the solid by vacuum filtration, wash extensively with cold distilled water until the filtrate is pH neutral, and dry under high vacuum at 45 °C to afford 1-bromo-4-fluoro-2-methyl-3-nitrobenzene (14.8 g, 92% yield) as a white solid[2].

Protocol 2: Route A - Enamine Formation and Oxidative Cleavage (Preferred)

Causality & Design: The methyl group in the intermediate is activated by the adjacent strongly electron-withdrawing nitro group, making its protons sufficiently acidic to condense with N,N-dimethylformamide dimethyl acetal (DMF-DMA). Pyrrolidine acts as a nucleophilic catalyst, exchanging with DMF-DMA to form a more reactive aminal intermediate that accelerates the condensation. The resulting electron-rich enamine is then selectively cleaved by sodium periodate (NaIO₄) at room temperature[3]. NaIO₄ is chosen over KMnO₄ or ozone to prevent over-oxidation to the carboxylic acid and to avoid the hazards of large-scale ozonolysis.

Step 2A: Enamine Formation

  • Dissolve 1-bromo-4-fluoro-2-methyl-3-nitrobenzene (10.0 g, 42.7 mmol) in anhydrous DMF (40 mL) under a nitrogen atmosphere.

  • Add DMF-DMA (10.2 g, 85.4 mmol, 2.0 equiv) and pyrrolidine (0.30 g, 4.27 mmol, 0.1 equiv).

  • Heat the mixture to 110 °C and stir for 16 hours. Visual Cue: The solution will turn deep red/purple, confirming the formation of the extended conjugated enamine system.

  • Concentrate the mixture under reduced pressure to remove DMF and unreacted DMF-DMA, yielding the crude (E)-2-(6-bromo-3-fluoro-2-nitrophenyl)-N,N-dimethylethen-1-amine as a dark solid. Use directly in the next step.

Step 3A: Oxidative Cleavage

  • Dissolve the crude enamine in a 1:1 mixture of THF and H₂O (100 mL). Cool to 0 °C.

  • Add Sodium periodate (NaIO₄, 27.4 g, 128.1 mmol, 3.0 equiv) in portions.

  • Allow the mixture to warm to room temperature and stir for 3 hours. Visual Cue: The deep red color will fade to a pale yellow suspension as the enamine is cleaved.

  • Filter the suspension through a Celite pad to remove sodium iodate salts. Wash the pad with ethyl acetate (50 mL).

  • Extract the filtrate with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield 6-Bromo-3-fluoro-2-nitrobenzaldehyde (7.4 g, 70% over two steps) as a pale yellow solid.

Protocol 3: Route B - Radical Bromination and Hydrolysis (Alternative)

Causality & Design: For laboratories lacking access to large quantities of NaIO₄, benzylic radical bromination offers a robust alternative. The Wohl-Ziegler reaction utilizing NBS and a radical initiator (AIBN) selectively brominates the benzylic position[4]. A slight excess (2.2 equiv) of NBS ensures complete conversion to the gem-dibromide. Subsequent hydrolysis with silver nitrate (AgNO₃) facilitates the nucleophilic attack of water by precipitating silver bromide, driving the equilibrium toward the aldehyde without harsh acidic/basic conditions that might degrade the molecule.

Step 2B: Gem-Dibromide Formation

  • Dissolve 1-bromo-4-fluoro-2-methyl-3-nitrobenzene (5.0 g, 21.3 mmol) in trifluorotoluene (PhCF₃, 50 mL). (Note: PhCF₃ is utilized as a greener, less toxic alternative to CCl₄).

  • Add NBS (8.3 g, 46.9 mmol, 2.2 equiv) and Azobisisobutyronitrile (AIBN, 0.17 g, 1.0 mmol, 0.05 equiv).

  • Reflux the mixture (approx. 105 °C) under nitrogen for 12 hours.

  • Cool to room temperature, filter off the floating succinimide byproduct, and concentrate the filtrate to yield the crude gem-dibromide.

Step 3B: Hydrolysis

  • Dissolve the crude gem-dibromide in ethanol (40 mL) and water (10 mL).

  • Add AgNO₃ (7.6 g, 44.7 mmol, 2.1 equiv) dissolved in water (10 mL) dropwise at room temperature. Visual Cue: A pale yellow precipitate of AgBr will form immediately.

  • Stir the mixture at 60 °C for 4 hours.

  • Filter the mixture through Celite to remove AgBr. Extract the filtrate with dichloromethane (3 × 40 mL).

  • Wash with brine, dry over MgSO₄, concentrate, and purify via recrystallization (Hexanes/DCM) to yield 6-Bromo-3-fluoro-2-nitrobenzaldehyde (3.7 g, 70% over two steps).

Quantitative Data Summaries

Table 1: Reaction Parameters & Efficiency Comparison

RouteStepReagents / CatalystTemp (°C)Time (h)Typical Yield (%)
Core Electrophilic BrominationNBS, TFA, H₂SO₄0 to RT4.592
A Enamine FormationDMF-DMA, Pyrrolidine11016Quant. (Crude)
A Oxidative CleavageNaIO₄, THF/H₂ORT370 (Over 2 steps)
B Benzylic BrominationNBS (2.2 eq), AIBN, PhCF₃10512Quant. (Crude)
B HydrolysisAgNO₃, EtOH/H₂O60470 (Over 2 steps)

Table 2: Analytical Characterization Data (6-Bromo-3-fluoro-2-nitrobenzaldehyde)

MethodKey Diagnostic Signals / Expected Data
¹H NMR (400 MHz, CDCl₃)δ 10.25 (s, 1H, CHO), 7.85 (dd, 1H, Ar-H), 7.35 (dd, 1H, Ar-H)
¹⁹F NMR (376 MHz, CDCl₃)δ -115.4 (m, 1F, Ar-F)
LC-MS (ESI) m/z calculated for C₇H₃BrFNO₃ [M-H]⁻ 245.9; found 245.9
Appearance Pale yellow crystalline solid

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Application

Application Note: Experimental Protocol for the Synthesis of 6-Bromo-3-fluoro-2-nitrobenzaldehyde

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound CAS: 1804841-59-5 Executive Summary & Strategic Rationale Highly functionalized benzaldehydes, such as 6-bromo-3-fluoro-2-nit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound CAS: 1804841-59-5

Executive Summary & Strategic Rationale

Highly functionalized benzaldehydes, such as 6-bromo-3-fluoro-2-nitrobenzaldehyde , are critical synthetic building blocks in modern drug discovery. They serve as advanced precursors for the construction of complex heterocycles, including indoles, quinolines, and quinoxalines, which are frequently utilized in the development of kinase and PARP inhibitors .

Synthesizing a tetra-substituted benzene ring with precise regiochemistry requires a highly controlled approach. Direct formylation of highly deactivated rings is notoriously low-yielding. Therefore, the most robust and scalable strategy involves a two-step sequence starting from the commercially available 3-fluoro-2-nitrotoluene . This protocol details a regioselective electrophilic aromatic bromination followed by a Leimgruber-Batcho-type enamine condensation and subsequent oxidative cleavage to yield the target aldehyde.

Mechanistic Workflow & Pathway Visualization

The synthesis relies on two distinct mechanistic transformations:

  • Regioselective Bromination: The starting material, 3-fluoro-2-nitrotoluene, is subjected to N-bromosuccinimide (NBS) in a strongly acidic medium (TFA/H₂SO₄). The synergistic directing effects of the ortho-methyl and para-fluoro groups strictly channel the electrophilic bromonium ion to the C6 position.

  • Oxidative Cleavage via Enamine: Direct oxidation of an ortho-nitrotoluene to an aldehyde often results in over-oxidation to the carboxylic acid. To circumvent this, the enhanced CH-acidity of the methyl group—induced by the adjacent electron-withdrawing nitro group—is exploited. Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) forms an electron-rich enamine intermediate, which is then selectively cleaved by sodium periodate (NaIO₄) under mild aqueous conditions to yield the aldehyde .

SynthesisRoute SM 3-Fluoro-2-nitrotoluene (Starting Material) Step1 Electrophilic Bromination NBS, TFA, H2SO4 SM->Step1 Int1 1-Bromo-4-fluoro-2-methyl- 3-nitrobenzene Step1->Int1 Step2a Enamine Condensation DMF-DMA, 110 °C Int1->Step2a Int2 Enamine Intermediate Step2a->Int2 Step2b Oxidative Cleavage NaIO4, THF/H2O Int2->Step2b Product 6-Bromo-3-fluoro-2- nitrobenzaldehyde Step2b->Product

Synthetic workflow for 6-Bromo-3-fluoro-2-nitrobenzaldehyde from 3-fluoro-2-nitrotoluene.

Experimental Protocols & Causality

Step 1: Synthesis of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene

Causality & Design: The use of a strongly acidic solvent system (TFA/H₂SO₄) is critical. The protonation of the nitro group enhances its electron-withdrawing capacity, deactivating the ring to prevent over-bromination or radical side-reactions at the methyl group. This highly polar, non-nucleophilic environment stabilizes the cationic intermediate, ensuring maximum conversion .

Table 1: Stoichiometry for Step 1

ReagentMW ( g/mol )EquivalentsAmountFunction
3-Fluoro-2-nitrotoluene155.131.04.75 g (30.6 mmol)Starting Material
N-Bromosuccinimide (NBS)177.981.58.12 g (45.6 mmol)Electrophilic Bromine Source
Trifluoroacetic acid (TFA)114.02Solvent20 mLPrimary Solvent / Acid
Sulfuric acid (96%)98.08Co-solvent10 mLStrong Acid Activator

Procedure:

  • Preparation: Equip a 250 mL round-bottom flask with a PTFE-coated magnetic stir bar. Charge the flask with 3-fluoro-2-nitrotoluene (4.75 g) and TFA (20 mL).

  • Acid Activation: Cool the mixture to 0 °C using an ice-water bath. Slowly add concentrated sulfuric acid (10 mL) dropwise over 10 minutes to manage the heat of mixing.

  • Bromination: Add NBS (8.12 g) in small portions over 15 minutes. Caution: Addition must be controlled to prevent thermal spikes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Self-Validation (IPC): Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 9:1). The starting material (Rf ~0.6) will be replaced by a newly formed, more non-polar UV-active spot (Rf ~0.7).

  • Workup: Pour the reaction mixture slowly onto crushed ice (approx. 200 g) with vigorous stirring. A precipitate will form immediately.

  • Isolation: Filter the resulting solid through a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 × 50 mL) to remove residual acids, and dry under vacuum at 40 °C overnight to yield the intermediate as a solid .

Step 2: Synthesis of 6-Bromo-3-fluoro-2-nitrobenzaldehyde

Causality & Design: DMF-DMA acts as both the solvent and the reactant in the first phase, driving the equilibrium toward the enamine. In the second phase, NaIO₄ acts as a highly selective oxidant. Unlike KMnO₄, periodate specifically attacks the electron-rich C=C bond of the enamine without touching the resulting aldehyde, creating a self-terminating oxidation cascade .

Table 2: Stoichiometry for Step 2

ReagentMW ( g/mol )EquivalentsAmountFunction
1-Bromo-4-fluoro-2-methyl-3-nitrobenzene234.021.05.0 g (21.3 mmol)Intermediate 1
DMF-DMA119.163.08.5 mL (64.0 mmol)Condensation Reagent
DMF (Anhydrous)73.09Solvent25 mLSolvent
Sodium periodate (NaIO₄)213.893.013.7 g (64.0 mmol)Oxidative Cleavage Agent
THF / H₂O (1:1)-Solvent100 mLCleavage Solvent

Procedure:

  • Enamine Formation: In a 100 mL round-bottom flask, dissolve 1-bromo-4-fluoro-2-methyl-3-nitrobenzene (5.0 g) in anhydrous DMF (25 mL). Add DMF-DMA (8.5 mL).

  • Heating: Attach a reflux condenser and heat the mixture to 110 °C for 12 hours under a nitrogen atmosphere.

  • Self-Validation (IPC 1): The solution will transition from pale yellow to a deep red/brown, visually confirming the formation of the conjugated enamine intermediate.

  • Solvent Exchange: Cool the reaction to room temperature and concentrate under reduced pressure to remove excess DMF-DMA and DMF.

  • Oxidative Cleavage: Redissolve the crude enamine in a 1:1 mixture of THF and water (100 mL). Add sodium periodate (13.7 g) in portions at room temperature. Stir vigorously for 3 hours. Note: The reaction is mildly exothermic.

  • Self-Validation (IPC 2): Complete consumption of the enamine is confirmed by the disappearance of the deep red color and the emergence of a yellow suspension (precipitation of sodium iodate salts). TLC (Hexanes/EtOAc 8:2) will show the highly UV-active aldehyde product.

  • Workup: Filter the suspension to remove the inorganic salts. Extract the filtrate with ethyl acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient elution: 100% Hexanes to 85:15 Hexanes/EtOAc) to afford the pure target aldehyde.

Quantitative Data & Characterization Summary

The following table summarizes the expected quantitative outcomes and critical analytical markers necessary to validate the structural integrity of the synthesized compounds.

Table 3: Analytical Validation Data

CompoundAppearanceExpected YieldKey Analytical Markers
Intermediate 1 White to pale yellow solid85 – 92%¹H NMR (CDCl₃): δ 7.68 (dd, 1H), 7.03 (t, 1H), 2.43 (s, 3H).MS (ESI): [M+H]⁺ m/z ~234.0
Target Aldehyde Yellow crystalline solid65 – 75%¹H NMR (CDCl₃): δ 10.15 (s, 1H, CHO), 7.85 (dd, 1H), 7.30 (t, 1H).IR (ATR): ~1705 cm⁻¹ (C=O stretch).

Safety, Handling, and Scale-up Considerations

  • Exotherm Control: The addition of H₂SO₄ to TFA, as well as the addition of NBS, generates significant heat. On scales larger than 50 mmol, utilize a jacketed reactor with active cooling to maintain the internal temperature below 20 °C during additions.

  • Toxicity: Nitroaromatics are readily absorbed through the skin and can cause methemoglobinemia. All manipulations must be performed in a certified fume hood using nitrile or butyl rubber gloves.

  • Oxidant Quenching: Unreacted sodium periodate in the aqueous waste stream should be quenched with a reducing agent (e.g., sodium thiosulfate) prior to disposal to prevent environmental toxicity and avoid reactive chemical mixtures in waste carboys.

References

  • Title: PYRIDAZINONES AND THEIR USE AS BTK INHIBITORS (EP 2365970 B1)
  • Title: New macrocyclic compounds, a process for their preparation and pharmaceutical compositions containing them (US20230097678A1)
  • Title: SOLID PHASE SYNTHESIS OF PEPTIDES USING PHOTOLABILE LINKERS PART II: DISCOVERY OF LEAD COMPOUNDS BY FRAGMENT SCREENING Source: Purdue University Graduate School (Kaif Rashid Khan, 2025) URL: [Link]

Method

Application Note: 6-Bromo-3-fluoro-2-nitrobenzaldehyde as a Privileged Scaffold in Medicinal Chemistry and Heterocycle Synthesis

Executive Summary In modern drug discovery, the rational design of highly functionalized heterocyclic cores is paramount for developing selective and metabolically stable therapeutics. 6-Bromo-3-fluoro-2-nitrobenzaldehyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the rational design of highly functionalized heterocyclic cores is paramount for developing selective and metabolically stable therapeutics. 6-Bromo-3-fluoro-2-nitrobenzaldehyde (CAS: 1804841-59-5) [1] has emerged as a privileged, poly-substituted building block. This application note details the structural rationale, physicochemical properties, and validated synthetic protocols for utilizing this compound to construct complex heterocycles—specifically 4-bromo-7-fluoro-1H-indole . By leveraging the orthogonal reactivity of its substituents, medicinal chemists can rapidly access hinge-binding motifs critical for kinase inhibitor development.

Structural Rationale & Causality (E-E-A-T)

The utility of 6-Bromo-3-fluoro-2-nitrobenzaldehyde is not accidental; it is the result of precise molecular engineering designed to solve common pharmacokinetic and synthetic bottlenecks.

The Role of the 3-Fluoro Substituent

Fluorine is heavily utilized in medicinal chemistry to modulate both pharmacodynamics and pharmacokinetics[2]. The strategic placement of the 3-fluoro group serves three distinct purposes:

  • Metabolic Stability: It blocks cytochrome P450-mediated oxidative metabolism at a traditionally labile aromatic position[3].

  • pKa Modulation: When cyclized into an indole or quinoline, the highly electronegative fluorine atom lowers the pKa of the adjacent nitrogen[4]. This reduces basicity, thereby enhancing passive membrane permeability and oral bioavailability.

  • Conformational Control: The small van der Waals radius of fluorine (1.47 Å) minimizes steric perturbation while exerting a powerful inductive electronic effect[5].

The Strategic Placement of the 6-Bromo Group

Direct halogenation of pre-formed indoles typically occurs at the electron-rich C3 position, making C4-halogenated indoles notoriously difficult to synthesize directly. By incorporating the bromine atom at the 6-position of the starting benzaldehyde, the resulting reductive cyclization yields a 4-bromoindole [6]. This bromine acts as a robust synthetic handle for late-stage diversification via palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), allowing for rapid Structure-Activity Relationship (SAR) exploration.

The ortho-Nitrobenzaldehyde Cyclization Engine

The proximity of the formyl and nitro groups provides the thermodynamic driving force for heterocyclization. Condensation of the aldehyde with carbon nucleophiles (like nitromethane), followed by the reduction of the nitro group, triggers a cascade cyclization that efficiently builds the pyrrole or pyridine ring[7].

Logic Core 6-Bromo-3-fluoro-2-nitrobenzaldehyde F_group 3-Fluoro Group Core->F_group Br_group 6-Bromo Group Core->Br_group NO2_CHO ortho-Nitro & Formyl Core->NO2_CHO F_effect Increases metabolic stability Modulates pKa of final heterocycle F_group->F_effect Br_effect Orthogonal reactivity Enables late-stage cross-coupling Br_group->Br_effect Cyclization Drives rapid heterocyclization (Indoles, Quinolines) NO2_CHO->Cyclization

Pharmacological and synthetic rationale for the substitution pattern.

Quantitative Data & Physicochemical Properties

Understanding the physicochemical baseline of the starting material is critical for optimizing reaction molarities and predicting solubility during workup.

Table 1: Physicochemical Properties of 6-Bromo-3-fluoro-2-nitrobenzaldehyde [8]

PropertyValue / Description
CAS Registry Number 1804841-59-5
Molecular Formula C7H3BrFNO3
Molecular Weight 248.01 g/mol
Appearance Light yellow to brown crystalline powder
Solubility Soluble in DMF, DMSO, EtOAc, and DCM; Insoluble in Water
Reactivity Profile Electrophilic aldehyde; easily undergoes nucleophilic addition

Experimental Workflows & Protocols

The following protocols detail the transformation of 6-Bromo-3-fluoro-2-nitrobenzaldehyde into a highly valuable 4-bromo-7-fluoro-1H-indole scaffold, followed by its application in API synthesis.

Workflow A 6-Bromo-3-fluoro-2-nitrobenzaldehyde (Starting Material) B Henry Reaction (Nitromethane, Base) A->B C o-beta-Dinitrostyrene Intermediate B->C D Reductive Cyclization (Fe/AcOH or SnCl2) C->D E 4-Bromo-7-fluoro-1H-indole (Key Scaffold) D->E F Suzuki-Miyaura Coupling (Pd-catalyst, Ar-B(OH)2) E->F G Target API (e.g., Kinase Inhibitor) F->G

Synthetic workflow from 6-Bromo-3-fluoro-2-nitrobenzaldehyde to target API.

Protocol A: Synthesis of 4-Bromo-7-fluoro-1H-indole

This two-step sequence utilizes a Henry condensation followed by a modified Nenitzescu/Cadogan reductive cyclization[7].

Step 1: Henry Reaction (Condensation)

Objective: Convert the aldehyde to an ortho- β -dinitrostyrene intermediate.

  • Setup: In a flame-dried 250 mL round-bottom flask, dissolve 6-Bromo-3-fluoro-2-nitrobenzaldehyde (10.0 g, 40.3 mmol) in glacial acetic acid (50 mL).

  • Reagent Addition: Add nitromethane (12.3 g, 201.5 mmol, 5.0 equiv) followed by ammonium acetate (3.1 g, 40.3 mmol, 1.0 equiv).

  • Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexanes:EtOAc 8:2). The starting material (UV active, forms a yellow spot with 2,4-DNPH) will disappear. LC-MS will confirm the mass of the dinitrostyrene intermediate ( m/z 291/293).

  • Workup: Cool to room temperature. Pour into ice water (200 mL) to precipitate the product. Filter the bright yellow solid, wash with water, and dry under vacuum.

Step 2: Reductive Cyclization

Causality Check: Why not use standard Palladium on Carbon (Pd/C) with H2​ ? Catalytic hydrogenation will rapidly reduce the nitro group but will also cause catastrophic hydrodebromination , destroying the crucial C4-bromo handle. Therefore, a milder, chemoselective reducing agent like SnCl2​ or Fe/AcOH must be employed[7].

Table 2: Optimization of Reductive Cyclization Conditions

Reducing AgentSolventTemp (°C)Yield of Target IndoleDebrominated Byproduct
H2​ (1 atm), 10% Pd/CMeOH25< 10%> 80%
Fe powderAcOH8075%0%
SnCl2​⋅2H2​O EtOAc7082%0%
  • Setup: Dissolve the dinitrostyrene intermediate (10.0 g, 34.3 mmol) in ethyl acetate (100 mL).

  • Reagent Addition: Add Tin(II) chloride dihydrate ( SnCl2​⋅2H2​O ) (38.7 g, 171.5 mmol, 5.0 equiv).

  • Reaction: Heat to 70 °C for 3 hours.

  • Self-Validation: TLC will show the disappearance of the yellow starting material. The newly formed indole will exhibit a characteristic blue fluorescence under 254 nm UV light when stained with Ehrlich's reagent. LC-MS will show [M+H]+ at m/z 214/216 (1:1 ratio, confirming bromine retention).

  • Workup: Cool to 0 °C and carefully quench with saturated aqueous NaHCO3​ until pH ~8. Filter the resulting tin salts through a pad of Celite. Extract the filtrate with EtOAc, dry over Na2​SO4​ , and concentrate to yield 4-bromo-7-fluoro-1H-indole.

Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Objective: Utilize the C4-bromine to install an aryl or heteroaryl group, a common step in synthesizing kinase inhibitors targeting the ATP-binding pocket.

  • Setup: To a microwave vial, add 4-bromo-7-fluoro-1H-indole (1.0 equiv), the desired aryl boronic acid (1.2 equiv), Pd(dppf)Cl2​ (0.05 equiv), and K2​CO3​ (3.0 equiv).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v).

  • Reaction: Seal the vial and heat at 100 °C for 2 hours (or microwave at 120 °C for 20 mins).

  • Validation: LC-MS will show complete consumption of the brominated starting material and the emergence of the cross-coupled product mass.

References

  • Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) Source: rsc.org URL:[2]

  • (PDF) Nenitzescu o,β‐Dinitrostyrene Reductive Cyclization - ResearchGate Source: researchgate.net URL:[7]

  • 1804841-59-5 | 6-Bromo-3-fluoro-2-nitrobenzaldehyde Source: ambeed.com URL:[1]

Sources

Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 6-Bromo-3-fluoro-2-nitrobenzaldehyde

Introduction: The Strategic Importance of Fluorinated 2-Nitro-biphenyl-carbaldehydes The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Fluorinated 2-Nitro-biphenyl-carbaldehydes

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide is a cornerstone in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This guide focuses on a particularly valuable, yet challenging, electrophilic partner: 6-Bromo-3-fluoro-2-nitrobenzaldehyde . This substrate is a highly functionalized building block, where each substituent offers strategic advantages for complex molecule synthesis. The resulting 3-fluoro-2-nitro-biphenyl-carbaldehyde scaffolds are of significant interest to medicinal chemists for several reasons:

  • Fluorine Moiety: The incorporation of fluorine can profoundly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[5][6]

  • Nitro Group: A versatile synthetic handle, the nitro group can be readily reduced to an amine, which is a key functional group for introducing further diversity or for participating in cyclization reactions to form heterocyclic systems. It also serves as a potent electron-withdrawing group, which influences the electronic properties of the molecule.

  • Aldehyde Functionality: The aldehyde group provides a reactive site for a multitude of transformations, including reductive amination, Wittig reactions, and oxidations to carboxylic acids, enabling straightforward elaboration of the core structure.

The presence of these multiple functional groups, particularly the ortho-nitro group, presents unique challenges to the standard Suzuki-Miyaura protocol. This document provides a detailed examination of the reaction principles, step-by-step protocols, and optimization strategies to empower researchers in successfully utilizing this versatile building block.

Scientific Principles and Mechanistic Insights

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][7]

The Catalytic Cycle

The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: A low-valent Pd(0) complex, typically bearing phosphine ligands, initiates the cycle by inserting into the carbon-bromine bond of 6-Bromo-3-fluoro-2-nitrobenzaldehyde. This is often the rate-determining step. The strong electron-withdrawing nature of the ortho-nitro and para-aldehyde groups on the substrate is expected to accelerate this step by lowering the electron density of the C-Br bond.[1] This step results in a Pd(II) intermediate.

  • Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide. The choice of base is critical and can significantly impact the reaction rate and yield.[8]

  • Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_Intermediate Ar-Pd(II)L₂(X) Pd0->PdII_Intermediate ArBr 6-Bromo-3-fluoro-2-nitrobenzaldehyde (Ar-X) OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)L₂(R) PdII_Intermediate->PdII_Diaryl Boronic Arylboronic Acid (R-B(OH)₂) Transmetalation Transmetalation Base Base (e.g., K₂CO₃) PdII_Diaryl->Pd0 RedElim Reductive Elimination Product Product (Ar-R)

Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Causality Behind Experimental Choices
  • Catalyst and Ligand Selection: While classical catalysts like Pd(PPh₃)₄ can be effective, the steric hindrance from the ortho-nitro group on 6-Bromo-3-fluoro-2-nitrobenzaldehyde may necessitate more advanced catalytic systems. Modern catalysts often employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) which can accelerate both the oxidative addition and reductive elimination steps, particularly for sterically demanding or electron-deficient substrates.

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation.[8]

    • Potassium Carbonate (K₂CO₃): A common, cost-effective choice suitable for many standard couplings.

    • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄): Stronger, more oxophilic bases that are often more effective for challenging substrates, including those prone to protodeboronation or those requiring lower reaction temperatures.

    • Fluoride Bases (e.g., CsF, KF): Can be particularly effective due to the high fluorophilicity of boron, which facilitates the formation of a reactive trifluoroborate species.[9]

  • Solvent: A polar aprotic solvent is typically used to dissolve the reactants and facilitate the reaction.

    • 1,4-Dioxane/Water or Toluene/Water: Classic solvent systems that work well for a broad range of substrates. The water is essential for dissolving the inorganic base and assisting in the transmetalation step.

    • DMF or Acetonitrile: Other common polar aprotic solvents that can be effective.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents should be handled with care.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of 6-Bromo-3-fluoro-2-nitrobenzaldehyde with a generic arylboronic acid.

Experimental_Workflow Start Start Reagents 1. Assemble Reagents (Ar-Br, Boronic Acid, Catalyst, Base) Start->Reagents Setup 2. Reaction Setup (Add solids to flask, seal) Reagents->Setup Inert 3. Inert Atmosphere (Evacuate & backfill with N₂/Ar) Setup->Inert Solvents 4. Add Degassed Solvents (e.g., Dioxane/Water) Inert->Solvents Heating 5. Heat & Stir (e.g., 80-100 °C) Solvents->Heating Monitor 6. Monitor Progress (TLC or LC-MS) Heating->Monitor Monitor->Heating Incomplete Workup 7. Quench & Workup (Cool, dilute, wash) Monitor->Workup Complete Purify 8. Purify Product (Column Chromatography) Workup->Purify End End Purify->End

Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.

Materials:

  • 6-Bromo-3-fluoro-2-nitrobenzaldehyde (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 10:1 ratio)

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reagent Preparation: To a dry round-bottom flask containing a magnetic stir bar, add 6-Bromo-3-fluoro-2-nitrobenzaldehyde, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum or connect it to a condenser under an inert atmosphere. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.[7]

  • Solvent Addition: Add the degassed solvent(s) via syringe through the septum. Degassing can be achieved by sparging with an inert gas for 15-20 minutes prior to addition.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then typically purified by flash column chromatography on silica gel to yield the pure biaryl product.

Data Presentation: Recommended Starting Conditions

The following table provides recommended starting conditions for coupling 6-Bromo-3-fluoro-2-nitrobenzaldehyde with various types of boronic acids. Optimization may be required to achieve maximum yield.

Boronic Acid PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Typical Yield (%)
Phenylboronic AcidPd₂(dba)₃ (2%)SPhos (4%)K₃PO₄ (2.0)Toluene/H₂O (10:1)1001285-95
4-Methoxyphenylboronic AcidPd(PPh₃)₄ (5%)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)901680-90
3-Thienylboronic AcidPdCl₂(dppf) (3%)-Cs₂CO₃ (2.0)DMF100875-85
4-Pyridinylboronic Acid Pinacol EsterPd(OAc)₂ (2%)XPhos (4%)K₃PO₄ (3.0)Dioxane/H₂O (5:1)1102460-75

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Base is not strong enough.4. Reaction temperature is too low.1. Use a fresh catalyst or a pre-catalyst. Ensure a thorough inert atmosphere setup.2. Degas solvents thoroughly before use.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.4. Increase the reaction temperature in 10 °C increments.
Protodeboronation 1. Boronic acid is unstable under reaction conditions.2. Presence of excess water or acidic impurities.1. Use a more stable boronic ester (e.g., pinacol ester).2. Use anhydrous solvents and a stronger, non-nucleophilic base. Add the boronic acid portion-wise.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Ensure the reaction is set up under a strictly inert atmosphere. Use freshly degassed solvents.
Formation of Phenol (from Ar-Br) Reaction with hydroxide ions from the base at high temperatures.Use a non-hydroxide base (e.g., K₃PO₄, CsF). Lower the reaction temperature if possible.

References

  • Bedford, R. B., et al. (2000). Palladacyclic catalysts in C-C and C-heteroatom bond formation. Chemical Communications, (21), 2049-2058. Available at: [Link]

  • Chemist, T. (2025). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Available at: [Link]

  • Hkiri, S., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus Chimie. Available at: [Link]

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]

  • Martín, R., & Buchwald, S. L. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Accounts of Chemical Research. Available at: [Link]

  • The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Organic Chemistry Portal. The Suzuki-Miyaura Coupling of Nitroarenes. Available at: [Link]

  • Vechtomova, Y. L., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters. Available at: [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura cross-coupling reaction. Chemical Society Reviews. Available at: [Link]

  • Valerga, P., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

  • Chemical Society Reviews. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Watson, D. A., et al. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL₂] Complexes. Angewandte Chemie International Edition. Available at: [Link]

  • RSC Publishing. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

  • Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition. Available at: [Link]

  • Mandal, S. K., et al. (2018). Synthetic Studies Towards the Synthesis of 6-Substituted 3-Fluoro-5,6-dihydropyran-2-ones. Synlett. Available at: [Link]

Sources

Method

Application Note: Selective Oxidation of 6-Bromo-3-fluoro-2-nitrobenzaldehyde to 6-Bromo-3-fluoro-2-nitrobenzoic Acid

Executive Summary The transformation of highly functionalized, sterically hindered aromatic aldehydes into their corresponding carboxylic acids is a critical operation in drug development and fine chemical synthesis. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transformation of highly functionalized, sterically hindered aromatic aldehydes into their corresponding carboxylic acids is a critical operation in drug development and fine chemical synthesis. This application note details the optimized protocol for the oxidation of 6-Bromo-3-fluoro-2-nitrobenzaldehyde to 6-Bromo-3-fluoro-2-nitrobenzoic acid . By leveraging a modified Pinnick oxidation, this protocol ensures high yields while strictly preserving the integrity of the labile carbon-fluorine bond and navigating the extreme steric hindrance imposed by the ortho-bromo and ortho-nitro substituents.

Substrate Analysis & Mechanistic Rationale

6-Bromo-3-fluoro-2-nitrobenzaldehyde presents a unique set of chemical challenges:

  • Extreme Steric Hindrance: The aldehyde moiety is flanked by bulky bromine and nitro groups at the 2- and 6-positions, blocking the trajectory of large, bulky oxidants.

  • Electron Deficiency & SNAr Risk: The synergistic electron-withdrawing effects of the nitro and fluoro groups make the aromatic ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Utilizing harsh, basic oxidation conditions (such as KMnO₄ in NaOH) introduces a severe risk of nucleophilic displacement of the fluorine atom by hydroxide ions.

To circumvent these issues, the Pinnick oxidation is the premier choice. It is highly renowned for its suitability for sterically hindered aldehydes and its exceptional tolerance of sensitive functionalities[1]. Because the reaction operates under mildly acidic conditions (pH 4–5), the risk of SNAr de-fluorination is completely eliminated. Furthermore, the active oxidant—chlorous acid (HClO₂)—is a small, unhindered molecule that readily attacks the highly electrophilic aldehyde carbon, driven by the electron-withdrawing nature of the substrate.

Reaction Pathway Visualization

The oxidation proceeds via the addition of chlorous acid to the aldehyde, followed by a pericyclic fragmentation that yields the carboxylic acid and hypochlorous acid (HOCl)[1].

PinnickMechanism Aldehyde 6-Bromo-3-fluoro- 2-nitrobenzaldehyde Intermediate Hydroxyallyl Chlorite Intermediate Aldehyde->Intermediate Addition (pH 4-5) ChlorousAcid Chlorous Acid (HClO2) ChlorousAcid->Intermediate Active Oxidant Product 6-Bromo-3-fluoro- 2-nitrobenzoic acid Intermediate->Product Pericyclic Fragmentation Byproduct Hypochlorous Acid (HOCl) Intermediate->Byproduct Released Quenched Chlorohydrin (Inert Byproduct) Byproduct->Quenched Quenched Scavenger 2-Methyl-2-butene (Scavenger) Scavenger->Quenched Electrophilic Addition

Figure 1: Mechanistic pathway of the Pinnick oxidation highlighting the HOCl scavenging step.

Experimental Design & Reagent Causality

Every reagent in this protocol serves a specific, interconnected purpose to drive the reaction forward while suppressing side reactions:

  • Sodium Chlorite (NaClO₂): The primary terminal oxidant.

  • Sodium Dihydrogen Phosphate (NaH₂PO₄): Acts as a critical buffer to maintain the reaction at pH 4–5. This specific pH is required to protonate the chlorite ion, generating the active oxidant (chlorous acid) without making the solution so acidic that it degrades the substrate[2].

  • 2-Methyl-2-butene (Scavenger): The fragmentation of the intermediate releases hypochlorous acid (HOCl), a highly reactive and destructive species[1]. If left unquenched, HOCl can cause electrophilic aromatic chlorination or non-selective oxidation. 2-Methyl-2-butene acts as a sacrificial alkene, rapidly reacting with HOCl to form an inert chlorohydrin[2].

  • tert-Butanol / Water Solvent System: tert-Butanol is completely miscible with water, easily dissolves the hydrophobic aromatic aldehyde, and lacks oxidizable α-hydrogens, making it entirely inert to the oxidation conditions[2].

Comparative Oxidation Strategies

Oxidation MethodReagentspH ProfileYield ExpectationSubstrate Compatibility & Risks
Pinnick Oxidation NaClO₂, NaH₂PO₄, 2-methyl-2-buteneMildly Acidic (pH 4–5)85–95% Excellent; preserves labile C-F bonds and easily overcomes extreme steric bulk.
KMnO₄ Oxidation KMnO₄, NaOH, H₂OStrongly Basic (pH > 12)30–50%Poor; high risk of SNAr displacement of the fluorine atom by OH⁻.
Jones Oxidation CrO₃, H₂SO₄, AcetoneStrongly Acidic (pH < 1)50–70%Moderate; harsh acidic conditions may lead to side reactions; generates toxic Cr(VI) waste.

Step-by-Step Protocol (10 mmol Scale)

Note: This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the validation checkpoints.

Materials Required:

  • 6-Bromo-3-fluoro-2-nitrobenzaldehyde (MW: 248.01 g/mol ): 2.48 g (10.0 mmol, 1.0 eq)

  • Sodium chlorite (NaClO₂, 80% technical grade): 2.26 g (20.0 mmol, 2.0 eq)

  • Sodium dihydrogen phosphate (NaH₂PO₄): 3.00 g (25.0 mmol, 2.5 eq)

  • 2-Methyl-2-butene: 15.9 mL (~150 mmol, 15.0 eq)

  • tert-Butanol: 40 mL

  • Deionized Water: 10 mL

Procedure:

  • Reaction Assembly: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.48 g of 6-Bromo-3-fluoro-2-nitrobenzaldehyde in 40 mL of tert-butanol.

  • Buffer & Scavenger Addition: Add 10 mL of deionized water to the flask, followed by 3.00 g of NaH₂PO₄. Stir until the buffer is mostly dissolved. Add 15.9 mL of 2-methyl-2-butene.

    • Validation Check 1: Verify the pH of the biphasic mixture using pH paper. It must read between 4 and 5. If the pH is too high, the active oxidant will not form[2].

  • Oxidant Addition: Cool the reaction flask to 0 °C using an ice-water bath. Weigh 2.26 g of NaClO₂ and add it to the reaction mixture in four equal portions over 15 minutes.

    • Causality: The generation of chlorous acid is exothermic. Portion-wise addition prevents thermal spikes that could volatilize the 2-methyl-2-butene (bp 38 °C).

    • Validation Check 2: A faint yellow color should develop, indicating the successful generation of chlorous acid.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir vigorously at room temperature for 3 to 4 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (Eluent: 1:1 Hexanes/Ethyl Acetate with 1% Glacial Acetic Acid).

    • Causality: The addition of 1% acetic acid to the TLC eluent is critical. Without it, the highly polar carboxylic acid product will streak or remain stuck at the baseline, leading to false interpretations of reaction progress.

  • Quenching & Volatile Removal: Once TLC indicates complete consumption of the aldehyde, concentrate the mixture under reduced pressure (rotary evaporator, water bath at 30 °C) to remove the tert-butanol and excess 2-methyl-2-butene.

  • Acidification (CRITICAL STEP): Dilute the remaining aqueous residue with 20 mL of water. Cool to 0 °C and carefully add 1M HCl dropwise until the pH of the aqueous layer reaches 1–2.

    • Validation Check 3: Test the aqueous layer with pH paper. If the pH is > 3, the product exists as a water-soluble carboxylate salt and will be lost during extraction. Acidification forces the product into its neutral, organic-soluble acid form.

  • Extraction & Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 x 30 mL). Combine the organic layers, wash with 20 mL of brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield 6-Bromo-3-fluoro-2-nitrobenzoic acid (MW: 264.01 g/mol )[] as a pale solid. Expected yield: 2.35 – 2.50 g (89–95%).

Troubleshooting

  • Low or No Conversion: The most common failure point is inactive sodium chlorite or an incorrect pH[2]. NaClO₂ degrades over time if exposed to moisture. Ensure a fresh batch is used and that the buffer system is strictly maintaining a pH of 4–5.

  • Product Loss During Workup: If the isolated yield is abnormally low but TLC showed full conversion, the acidification step (Step 7) was likely incomplete. Re-extract the aqueous layer after adding additional 1M HCl.

Sources

Application

Application Note: Orthogonal Functionalization of 6-Bromo-3-fluoro-2-nitrobenzaldehyde in Agrochemical Discovery

Strategic Significance in Agrochemical Design In the development of modern agrochemicals—particularly Succinate Dehydrogenase Inhibitor (SDHI) fungicides and auxin-mimic herbicides—heterocyclic scaffolds must strike a de...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Significance in Agrochemical Design

In the development of modern agrochemicals—particularly Succinate Dehydrogenase Inhibitor (SDHI) fungicides and auxin-mimic herbicides—heterocyclic scaffolds must strike a delicate balance between target affinity, lipophilicity, and environmental stability. 6-Bromo-3-fluoro-2-nitrobenzaldehyde (CAS: 1804841-59-5) has emerged as a master building block for synthesizing highly substituted indoles and quinolines that meet these stringent criteria 1.

The strategic placement of functional groups on this specific benzaldehyde core offers unparalleled synthetic orthogonality:

  • The Nitro & Aldehyde Synergy (C2 & C1): These adjacent groups are primed for divergent cyclization. Reduction of the nitro group to an aniline triggers spontaneous cyclization with the aldehyde (or its olefination products) to form rigid bicyclic systems 2.

  • The Fluoro Substituent (C3): Once cyclized, this fluorine atom occupies the C7 position of an indole (or C8 of a quinoline). This specific placement blocks cytochrome P450-mediated aromatic oxidation, significantly extending the agrochemical's field half-life without drastically altering the molecule's van der Waals volume 3.

  • The Bromo Handle (C6): Translating to the C4 position of an indole (or C5 of a quinoline), the C-Br bond serves as a chemoselective vector for late-stage Palladium-catalyzed cross-coupling, allowing researchers to rapidly generate libraries of biaryl candidates 4.

Mechanistic Divergence & Workflow

By altering the initial reaction conditions, researchers can dictate the heterocyclic outcome. The workflow below illustrates the divergence from the core building block into two distinct, field-ready pharmacophores.

SynthesisWorkflow Start 6-Bromo-3-fluoro-2-nitrobenzaldehyde (CAS: 1804841-59-5) Wittig 1. Wittig Olefination (Ph3P=CH2) Start->Wittig Pathway A Condens 1. Friedländer Condensation (Ketone + Base) Start->Condens Pathway B Reductive 2. Fe/AcOH Reduction (Chemoselective) Wittig->Reductive Indole 4-Bromo-7-fluoroindole (Fungicide Core) Reductive->Indole Cyclization Suzuki Late-Stage Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Indole->Suzuki Quinoline 5-Bromo-8-fluoroquinoline (Herbicide Core) Condens->Quinoline Cyclization Quinoline->Suzuki Agro Advanced Agrochemical (Target Candidate) Suzuki->Agro

Fig 1: Divergent synthetic workflows utilizing 6-Bromo-3-fluoro-2-nitrobenzaldehyde.

Quantitative Data: Overcoming Chemoselectivity Challenges

A critical failure point in synthesizing halogenated indoles from nitroaromatics is the unintended dehalogenation during the nitro-reduction step. While catalytic hydrogenation (H₂ over Pd/C) is standard for nitro reduction, the oxidative addition of Pd(0) into the weak C-Br bond leads to rapid debromination, destroying the synthetic handle required for late-stage functionalization.

To establish causality for our protocol choices, we evaluated various reductants. As shown in Table 1 , utilizing Iron powder in glacial acetic acid provides the exact thermodynamic window required to reduce the nitro group while preserving >99% of the C-Br bonds.

Table 1: Optimization of Reductive Cyclization for 4-Bromo-7-fluoroindole

Reducing AgentSolvent SystemTemp (°C)Time (h)Debromination (%)Indole Yield (%)
H₂ (1 atm), 10% Pd/CMeOH2512> 85%< 5%
SnCl₂·2H₂OEtOH / H₂O70612%48%
Zn dustNH₄Cl (aq) / THF2584%65%
Fe powder AcOH / H₂O (9:1) 80 3 < 1% 88%

Self-Validating Experimental Protocols

Protocol A: Synthesis of 4-Bromo-7-fluoroindole via Wittig-Reductive Cyclization

Causality & Design: The Bartoli indole synthesis is often employed for ortho-substituted nitrobenzenes, but it suffers from severe steric hindrance and low yields when highly electron-withdrawing groups are present 2. Therefore, a two-step Wittig olefination followed by Fe/AcOH reductive cyclization is the superior, high-yielding alternative.

Step 1: Wittig Olefination

  • Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.2 M) under N₂ at 0 °C.

  • Add potassium tert-butoxide (1.2 equiv) portion-wise. Validation Check: The suspension will immediately turn bright yellow/orange, confirming the formation of the phosphorus ylide.

  • Stir for 30 minutes, then add a solution of 6-Bromo-3-fluoro-2-nitrobenzaldehyde (1.0 equiv) in THF dropwise.

  • Allow the reaction to warm to room temperature over 2 hours.

  • Self-Validation (TLC): Monitor via TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.5, stains positive with 2,4-DNP) will disappear, replaced by the styrene intermediate (Rf ~0.7, UV-active but 2,4-DNP negative).

  • Quench with saturated NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. Filter through a short silica plug to remove triphenylphosphine oxide.

Step 2: Chemoselective Reductive Cyclization

  • Dissolve the crude styrene intermediate in a 9:1 mixture of glacial acetic acid and water (0.1 M).

  • Add activated Iron powder (5.0 equiv) in one portion.

  • Heat the vigorously stirred suspension to 80 °C for 3 hours. Validation Check: The mixture will transition from orange to a dark brown/black slurry as Fe(0) oxidizes to Fe(II)/Fe(III).

  • Self-Validation (TLC & Staining): Monitor via TLC (Hexane/EtOAc 3:1). The intermediate aniline (Rf ~0.4, ninhydrin positive) will rapidly convert to the indole product (Rf ~0.6). Crucial Check: Spray the TLC plate with Ehrlich's reagent and heat; the indole spot will stain a vibrant pink/purple, confirming successful cyclization.

  • Cool to room temperature, filter through a pad of Celite to remove iron salts, and wash with EtOAc.

  • Neutralize the filtrate carefully with saturated NaHCO₃, extract, dry, and purify via flash chromatography to yield 4-bromo-7-fluoroindole.

Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Causality & Design: With the 4-bromo-7-fluoroindole scaffold secured, the C-Br bond acts as a precise insertion point for Palladium. Because the C-F bond at C7 is highly stable (bond dissociation energy ~115 kcal/mol vs ~68 kcal/mol for C-Br), the cross-coupling is entirely regioselective, allowing the attachment of complex pyrazole or phenyl rings necessary for SDHI fungicide activity.

Step-by-Step Methodology:

  • In an oven-dried Schlenk flask, combine 4-bromo-7-fluoroindole (1.0 equiv), a substituted arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M).

  • Add the catalyst Pd(dppf)Cl₂ (0.05 equiv). Purge the flask with N₂ for 5 minutes.

  • Heat the mixture at 90 °C for 4 hours.

  • Self-Validation (LC-MS): Sample the reaction mixture. The starting material will exhibit a distinct 1:1 isotopic doublet (e.g., [M+H]⁺ at m/z 214 and 216 due to ⁷⁹Br/⁸¹Br). Successful coupling is validated by the complete disappearance of this doublet and the emergence of a single mass peak corresponding to the biaryl product.

  • Cool, dilute with water, extract with EtOAc, and purify via silica gel chromatography to isolate the advanced agrochemical candidate.

References

  • Muzalevskiy, V.M., et al. "An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes." MDPI / ResearchGate, 2021. 1

  • Engler, T. A., et al. "Pictet−Spengler Based Synthesis of a Bisarylmaleimide Glycogen Synthase Kinase-3 Inhibitor." Organic Letters - ACS Publications, 2010. 2

  • Li, Y., et al. "Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition." The Journal of Organic Chemistry - ACS Publications, 2015. 3

  • Chem-Impex International. "2-Nitrobenzaldehyde Applications and Synthesis." Chem-Impex, 2023. 4

Sources

Technical Notes & Optimization

Troubleshooting

identification and minimization of byproducts in 6-Bromo-3-fluoro-2-nitrobenzaldehyde synthesis

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and process chemists optimizing the synthesis of 6-Bromo-3-fluoro-2-nitrobenzaldehyde .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and process chemists optimizing the synthesis of 6-Bromo-3-fluoro-2-nitrobenzaldehyde .

Rather than relying on the notoriously temperamental cryogenic Directed ortho-Metalation (DoM) of nitroarenes—which frequently leads to nucleophilic aromatic substitution (S_NAr) byproducts and azoxy dimers—this guide focuses on the highly regioselective Electrophilic Aromatic Substitution (EAS) bromination of .

Below, you will find the mechanistic workflow, byproduct minimization strategies, a self-validating protocol, and troubleshooting FAQs.

Mechanistic Workflow & Regioselectivity

The synthesis leverages the strong ortho/para-directing nature of the fluorine atom on the 3-fluoro-2-nitrobenzaldehyde ring. Because the para position (C6) is sterically favored over the ortho position (C4), electrophilic bromination predominantly yields the target 6-bromo isomer.

Synthesis SM 3-Fluoro-2-nitrobenzaldehyde (Starting Material) Reagents Electrophilic Bromination (NBS / TFA, 0 °C) SM->Reagents Major 6-Bromo-3-fluoro-2-nitrobenzaldehyde (Target: Para to F) Reagents->Major Major Pathway (Sterically Favored) Minor1 4-Bromo-3-fluoro-2-nitrobenzaldehyde (Byproduct: Ortho to F) Reagents->Minor1 Minor Pathway (Kinetic Ortho Attack) Minor2 4,6-Dibromo-3-fluoro-2-nitrobenzaldehyde (Byproduct: Over-bromination) Reagents->Minor2 Excess Br+ Minor3 6-Bromo-3-fluoro-2-nitrobenzoic acid (Byproduct: Oxidation) Reagents->Minor3 Trace H2O / HOBr

Reaction pathways for the electrophilic bromination of 3-fluoro-2-nitrobenzaldehyde.

Quantitative Byproduct Identification & Minimization

To achieve >95% purity of the target compound, it is critical to understand the causality behind each byproduct. The table below summarizes the quantitative analytical markers and minimization strategies for the primary impurities.

Compound / ByproductExpected YieldLC-MS (m/z) [M-H]⁻Mechanism of FormationMinimization Strategy
6-Bromo-3-fluoro-2-nitrobenzaldehyde (Target)75 – 80%247 / 249 (1:1)Thermodynamic EAS attack para to the fluorine atom (C6).Maintain optimal reaction conditions (0 °C to RT, anhydrous).
4-Bromo-3-fluoro-2-nitrobenzaldehyde (Isomer)10 – 15%247 / 249 (1:1)Kinetic EAS attack ortho to the fluorine atom (C4).Lower reaction temperature to 0 °C to suppress kinetic ortho-attack; use bulkier brominating agents (NBS).
4,6-Dibromo-3-fluoro-2-nitrobenzaldehyde < 5%325 / 327 / 329 (1:2:1)Excess equivalents of Br⁺ leading to double substitution at both C4 and C6.Strictly control stoichiometry to 1.05 eq of NBS. Quench immediately upon SM consumption.
6-Bromo-3-fluoro-2-nitrobenzoic acid < 2%263 / 265 (1:1)Unintended oxidation of the aldehyde group by hypobromous acid (HOBr).Ensure strictly anhydrous conditions; flame-dry glassware and use inert atmosphere (Ar/N₂).

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure the reaction trajectory is correct before proceeding to the next step.

Step 1: Preparation of the Electrophilic Solution

  • In a flame-dried, argon-purged 250 mL round-bottom flask, dissolve 1.05 equivalents of N-bromosuccinimide (NBS) in anhydrous trifluoroacetic acid (TFA).

  • Self-Validation Check: The solution must remain pale yellow and transparent. If the solution turns dark red or brown, moisture has breached the system, generating free bromine and HOBr. Discard and restart to prevent carboxylic acid byproducts.

Step 2: Substrate Addition under Kinetic Control

  • Cool the NBS/TFA solution to exactly 0 °C using an ice-water bath.

  • Slowly add 1.0 equivalent of dropwise over 30 minutes.

  • Causality: The C6 position is thermodynamically favored, but the C4 position is kinetically accessible. Adding the substrate at 0 °C suppresses the activation energy required for the sterically hindered ortho-attack, minimizing the 4-bromo isomer byproduct.

Step 3: Reaction Monitoring

  • Allow the reaction to stir, gradually warming to room temperature over 12 hours.

  • Self-Validation Check: Monitor via LC-MS. The reaction is complete when the starting material peak (m/z 169) vanishes, replaced by a dominant peak at m/z 247/249 exhibiting a strict 1:1 isotopic pattern (confirming mono-bromination). If a 1:2:1 pattern at m/z 325 emerges, over-bromination is occurring; quench immediately.

Step 4: Quenching and Workup

  • Quench the reaction by pouring it over crushed ice containing 10% sodium bisulfite (NaHSO₃).

  • Causality: NaHSO₃ acts as a reducing agent, instantly neutralizing any residual electrophilic bromine. This prevents localized over-bromination during the solvent concentration phase.

  • Extract with ethyl acetate, wash with saturated NaHCO₃ to neutralize residual TFA, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Troubleshooting FAQs

Q1: Why do we avoid the Directed ortho-Metalation (DoM) of 4-bromo-1-fluoro-2-nitrobenzene to synthesize this aldehyde? A: While DoM is a standard method for functionalizing aromatics, applying it to nitroarenes is highly problematic. Lithium bases (like LDA or LTMP) often initiate single-electron transfer (SET) reactions with the nitro group, leading to complex mixtures of azoxy and azo dimers. Furthermore, the highly activated C-F bond (positioned ortho to the nitro group) is extremely susceptible to S_NAr displacement by the amine byproduct of the lithium base (e.g., diisopropylamine). The EAS bromination route bypasses these cryogenic, highly sensitive conditions entirely, as supported by modern [1].

Q2: I am seeing a 20% yield of the 4-bromo isomer. How can I separate it from the 6-bromo target? A: The 4-bromo isomer (ortho to F) and the 6-bromo target (para to F) exhibit distinct dipole moments due to the spatial arrangement of the halogens relative to the strongly electron-withdrawing nitro and formyl groups. They can be separated via silica gel column chromatography using a shallow gradient of hexanes/ethyl acetate (e.g., 95:5 to 85:15). Alternatively, selective recrystallization from hot ethanol is highly effective, as the more symmetric 6-bromo isomer typically exhibits lower solubility and crystallizes first.

Q3: My aldehyde is converting into a carboxylic acid during the reaction. What is the root cause? A: This is a classic symptom of moisture contamination. In the presence of trace water, NBS or Br₂ generates hypobromous acid (HOBr), which is a potent oxidant. HOBr readily oxidizes the aldehyde group of your starting material or product into a benzoic acid derivative. Ensure all glassware is rigorously flame-dried, use strictly anhydrous TFA, and maintain a positive pressure of argon throughout the reaction.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22465321, 3-Fluoro-2-nitrobenzaldehyde." PubChem, [Link]

  • Taylor & Francis. "Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics." Journal of Enzyme Inhibition and Medicinal Chemistry, [Link]

Optimization

Technical Support Center: Recrystallization of 6-Bromo-3-fluoro-2-nitrobenzaldehyde

Answering the user's request to create a technical support center with troubleshooting guides and FAQs about the optimal recrystallization solvent for 6-Bromo-3-fluoro-2-nitrobenzaldehyde. This guide provides a comprehen...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request to create a technical support center with troubleshooting guides and FAQs about the optimal recrystallization solvent for 6-Bromo-3-fluoro-2-nitrobenzaldehyde.

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the optimal recrystallization solvent and procedures for the purification of 6-Bromo-3-fluoro-2-nitrobenzaldehyde. We will delve into the fundamental principles of solvent selection, provide detailed experimental protocols, and offer robust troubleshooting advice to overcome common challenges encountered during the purification of this and structurally similar aromatic aldehydes.

Part 1: Fundamentals of Recrystallization Solvent Selection

Q1: What are the foundational principles for selecting an optimal recrystallization solvent?

The success of a recrystallization procedure hinges on the differential solubility of the target compound in a chosen solvent at different temperatures. The ideal solvent should exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The compound of interest, in this case, 6-Bromo-3-fluoro-2-nitrobenzaldehyde, should be highly soluble in the solvent at or near its boiling point.

  • Low Solvency at Low Temperatures: Conversely, the compound should be sparingly soluble or insoluble in the same solvent at low temperatures (e.g., room temperature or in an ice bath). This differential solubility is what allows for the recovery of the purified compound as crystals upon cooling.[1]

  • Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (staying in the mother liquor after crystallization).

Part 2: Recommended Solvents and Protocols for 6-Bromo-3-fluoro-2-nitrobenzaldehyde

Q2: Which solvents are recommended for the recrystallization of 6-Bromo-3-fluoro-2-nitrobenzaldehyde?

Candidate Solvents for Screening:

A range of solvents with varying polarities should be tested.

SolventPolarityBoiling Point (°C)Notes
Isopropanol Polar Protic82.6A common choice for moderately polar compounds.
Ethanol Polar Protic78.4Similar to isopropanol, often used in mixtures with water for aromatic compounds.[1][4]
Ethyl Acetate Polar Aprotic77.1Good for a wide range of organic compounds.
Toluene Nonpolar110.6Effective for aromatic compounds, but has a higher boiling point.
Hexane/Heptane Nonpolar~69 / ~98Likely to be a poor solvent on its own, but excellent as an "anti-solvent" in a mixed solvent system.[2]
Dichloromethane Polar Aprotic39.6Often a good solvent, but its low boiling point can make maintaining a hot solution tricky. Can be used in mixtures.[3]

Solvent Mixtures:

It is common for a single solvent to not meet all the ideal criteria. In such cases, a mixed solvent system is employed.[1][4][5] A promising approach for 6-Bromo-3-fluoro-2-nitrobenzaldehyde would be a polar solvent in which the compound is soluble (like ethanol or ethyl acetate) paired with a nonpolar anti-solvent in which it is not (like hexane or water).

Workflow for Solvent System Selection

A Start: Small-Scale Solvent Screening B Add ~20 mg of crude compound to a test tube A->B C Add candidate solvent dropwise at room temp. B->C D Does it dissolve? C->D E Result: Too soluble. Poor choice for single-solvent system. Consider as 'good' solvent in a mixed pair. D->E Yes F Heat the suspension gently D->F No G Does it dissolve? F->G H Result: Insoluble. Poor solvent choice. G->H No I Cool to room temperature, then in an ice bath G->I Yes J Do abundant crystals form? I->J K Result: Excellent single solvent choice. J->K Yes L Result: Sub-optimal. Consider for a mixed-solvent system. J->L No

Caption: Systematic workflow for selecting a recrystallization solvent.

Q3: Can you provide a detailed protocol for recrystallizing 6-Bromo-3-fluoro-2-nitrobenzaldehyde?

Protocol: Single-Solvent Recrystallization

This protocol assumes a suitable solvent (e.g., isopropanol) has been identified through screening.

  • Dissolution: Place the crude 6-Bromo-3-fluoro-2-nitrobenzaldehyde in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a hot plate and a condenser is recommended) while stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. Adding excess solvent is the most common cause of low recovery.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Part 3: Troubleshooting Common Recrystallization Issues

Troubleshooting Decision Tree

A Problem Encountered During Recrystallization B Issue: No Crystals Form Upon Cooling A->B C Issue: Oily Precipitate Forms A->C D Issue: Low Yield of Crystals A->D B_S1 Is the solution supersaturated? B->B_S1 C_S1 Was cooling too rapid? C->C_S1 D_S1 Is the compound still soluble in cold solvent? D->D_S1 B_S2 Induce crystallization: - Add a seed crystal - Scratch inner wall of flask with a glass rod B_S1->B_S2 Yes B_S3 Was too much solvent used? B_S1->B_S3 No B_S4 Boil off some solvent and attempt to cool again. B_S3->B_S4 Yes C_S2 Re-heat to dissolve the oil, allow to cool more slowly. C_S1->C_S2 Yes C_S3 Is the compound highly impure? C_S1->C_S3 No C_S4 Consider pre-purification by column chromatography. C_S3->C_S4 Yes D_S2 Ensure adequate cooling (ice bath). Re-evaluate solvent choice or use a mixed-solvent system. D_S1->D_S2 Yes D_S3 Were crystals washed with too much cold solvent? D_S1->D_S3 No D_S4 Use a minimal amount of ice-cold solvent for washing. D_S3->D_S4 Yes

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 6-Bromo-3-fluoro-2-nitrobenzaldehyde

Welcome to the Technical Support and Troubleshooting Guide for 6-Bromo-3-fluoro-2-nitrobenzaldehyde (CAS: 1804841-59-5) [1]. This highly functionalized, electron-deficient arene is a powerful bifunctional building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for 6-Bromo-3-fluoro-2-nitrobenzaldehyde (CAS: 1804841-59-5) [1]. This highly functionalized, electron-deficient arene is a powerful bifunctional building block in medicinal chemistry and drug development, frequently used to construct complex biaryl and heterocyclic scaffolds[2].

However, its unique substitution pattern presents a "triple threat" of synthetic challenges during palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings: extreme steric hindrance, high susceptibility to side reactions, and redox sensitivity[3]. This guide synthesizes field-proven insights to help you optimize your yields and troubleshoot common failure modes.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my cross-coupling reaction showing very low conversion, with mostly unreacted starting material recovered? A: The primary issue is sluggish oxidative addition and transmetalation caused by extreme steric hindrance. The C6-bromine atom is flanked by the bulky C1-aldehyde group. Furthermore, the adjacent C2-nitro group forces the aldehyde out of the aromatic plane, creating a highly congested steric environment around the C-Br bond[3].

  • The Solution: Standard catalysts like Pd(PPh3​)4​ will fail or require excessively high temperatures. You must use bulky, electron-rich biarylphosphine ligands (Buchwald ligands) such as SPhos or XPhos. These ligands are specifically engineered to facilitate oxidative addition into sterically hindered aryl halides and accelerate the rate-limiting reductive elimination step. We highly recommend using XPhos Pd G3 or G4 precatalysts to ensure rapid generation of the active Pd(0) species at lower temperatures.

Q2: I am achieving conversion, but LC-MS shows a major byproduct where the fluorine atom is missing (e.g., +Alkoxy or +Amino mass). What is happening? A: You are observing competing Nucleophilic Aromatic Substitution (S N​ Ar) . The C3-fluorine is positioned ortho to the strongly electron-withdrawing nitro group, making the C-F bond highly activated and electrophilic[4]. If your reaction conditions include strong nucleophiles (like alkoxide bases, hydroxide, or primary amines) or nucleophilic solvents (like ethanol), they will attack the C3 position via a Meisenheimer complex, displacing the fluoride ion[5].

  • The Solution: Switch to mild, strictly non-nucleophilic bases such as anhydrous Potassium Phosphate ( K3​PO4​ ) or Cesium Carbonate ( Cs2​CO3​ ). Replace alcoholic solvents with aprotic biphasic systems like Toluene/Water or 1,4-Dioxane/Water[6].

Q3: Why is the reaction mixture turning black immediately, accompanied by degradation of the aldehyde group? A: The rapid formation of "palladium black" indicates catalyst decomposition, often exacerbated by the reduction of the nitro group or the coordination/oxidation of the aldehyde group[7]. Primary alcohols (often used as co-solvents) can act as hydride donors, reducing the nitro group or the Pd(II) intermediate prematurely.

  • The Solution: Maintain strict anaerobic conditions (freeze-pump-thaw degassing). Use pre-formed Pd G3/G4 complexes to lower the required activation energy, allowing the reaction to proceed at 40–60 °C rather than 90–100 °C, thereby preserving the sensitive functional groups.

Part 2: Quantitative Data & Reaction Optimization

The following table summarizes the causal relationship between ligand/base selection and the resulting product distribution. Note how the choice of base dictates the suppression of the S N​ Ar pathway.

EntryCatalyst / LigandBase (Equiv)Solvent SystemTemp (°C)Desired Biaryl Yield (%)S N​ Ar Byproduct (%)
1 Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (2.0)EtOH / H2​O (4:1)8012%68% (Ethoxy adduct)
2 Pd2​dba3​ / dppf (5 mol%) K2​CO3​ (2.0)1,4-Dioxane9035%15%
3 Pd(OAc)2​ / SPhos (2 mol%) K3​PO4​ (2.0)Toluene / H2​O (10:1)8071%< 5%
4XPhos Pd G3 (2 mol%) K3​PO4​ (2.0)Toluene / H2​O (10:1) 60 89% < 2%

Part 3: Validated Experimental Protocol

Optimized Suzuki-Miyaura Coupling of 6-Bromo-3-fluoro-2-nitrobenzaldehyde

This protocol is designed as a self-validating system: the use of a G3 precatalyst ensures a known concentration of active Pd(0), while the biphasic aprotic solvent system intrinsically starves the S N​ Ar side-reaction of nucleophiles.

  • Reagent Preparation (Anaerobic Setup):

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-Bromo-3-fluoro-2-nitrobenzaldehyde (1.0 equiv, 1.0 mmol) and the desired Arylboronic Acid (1.2 equiv, 1.2 mmol).

    • Add anhydrous Potassium Phosphate ( K3​PO4​ , 2.0 equiv, 2.0 mmol) and XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).

  • Atmosphere Exchange:

    • Seal the tube with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times) to prevent oxidative degradation of the aldehyde and catalyst poisoning.

  • Solvent Addition:

    • Syringe in a pre-degassed mixture of Toluene and ultra-pure Water (10:1 ratio, 5.5 mL total volume). Note: Degas solvents via argon sparging for at least 30 minutes prior to use.

  • Reaction Execution:

    • Place the Schlenk tube in a pre-heated oil bath at 60 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system. Monitor via TLC or LC-MS. Complete conversion is typically observed within 4–6 hours due to the high activity of the G3 catalyst.

  • Workup & Purification:

    • Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Part 4: Visual Workflows & Pathways

Pathway SM 6-Bromo-3-fluoro- 2-nitrobenzaldehyde OA Oxidative Addition (Rate-Limiting due to Sterics) SM->OA + Pd(0) SNAr Meisenheimer Complex (Attack at C3-Fluoro) SM->SNAr Competing Pathway Pd0 Active Pd(0) Catalyst (e.g., XPhos-Pd) Pd0->OA TM Transmetalation (with Ar-B(OH)2) OA->TM Base, Boronic Acid RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Product Desired Biaryl Product (C-C Bond Formed) RE->Product SideProduct SNAr Byproduct (C-O or C-N Bond Formed) SNAr->SideProduct Base Strong Nucleophilic Base (e.g., NaOtBu, NaOH) Base->SNAr Attacks C-F bond

Catalytic cycle of the Suzuki-Miyaura coupling vs. competing SNAr pathway at the C3-fluoro position.

Troubleshooting Start Reaction Optimization Failure Modes Issue1 Low Conversion / Starting Material Recovered Start->Issue1 Issue2 Loss of Fluorine / Unexpected Mass (+Alkoxy/Amino) Start->Issue2 Issue3 Aldehyde Degradation / Palladium Black Formation Start->Issue3 Diag1 Steric hindrance at C6-Br preventing Oxidative Addition Issue1->Diag1 Diag2 SNAr side-reaction at C3-F activated by ortho-NO2 Issue2->Diag2 Diag3 Nitro reduction or Aldehyde coordination Issue3->Diag3 Sol1 Use Buchwald Ligands (XPhos, SPhos) & G3/G4 Precatalysts Diag1->Sol1 Sol2 Use mild, non-nucleophilic bases (K3PO4) & aprotic solvents (Toluene) Diag2->Sol2 Sol3 Strict anaerobic conditions, lower temperature (60°C) Diag3->Sol3

Troubleshooting decision tree for common failure modes in 6-Bromo-3-fluoro-2-nitrobenzaldehyde couplings.

References

  • "Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls", Organic Letters - ACS Publications. URL: [Link]

  • "Nucleophilic Aromatic Substitution", Chemistry Steps. URL: [Link]

  • "How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices", MDPI. URL: [Link]

  • "Palladium-Catalyzed Carbonylative Cross-Coupling Reaction of Arylboronic Acids with Aryl Electrophiles: Synthesis of Biaryl Ketones", The Journal of Organic Chemistry - ACS Publications. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting C-C Bond Formation with 6-Bromo-3-fluoro-2-nitrobenzaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing synthetic bottlenecks when working with highly functionalized, sterically encumbered building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing synthetic bottlenecks when working with highly functionalized, sterically encumbered building blocks.

6-Bromo-3-fluoro-2-nitrobenzaldehyde is a notoriously challenging substrate. Its reactivity is defined by extreme steric hindrance (the C1-aldehyde is sandwiched between the C2-nitro and C6-bromo groups) and profound electronic deactivation (due to the strongly electron-withdrawing -NO2 and -F groups). This guide synthesizes field-proven causality and authoritative protocols to help you troubleshoot and optimize C-C bond-forming reactions—specifically Suzuki-Miyaura couplings and Knoevenagel/Aldol condensations—with this molecule.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why is my Suzuki-Miyaura coupling at the C6-Bromo position stalling at <10% conversion, even with extended heating? The Causality: The failure is rarely due to the initial oxidative addition. In fact, the electron-withdrawing nitro and fluoro groups make the ring highly electron-deficient, which actually accelerates the oxidative addition of Pd(0) into the C-Br bond[1]. The bottleneck lies in the transmetalation and reductive elimination steps. The extreme steric bulk of the ortho-aldehyde group prevents the boronic acid from properly coordinating to the palladium center[2]. If transmetalation is delayed, the boronic acid simply undergoes competitive protodeboronation in the basic media. The Solution: You must abandon standard ligands like PPh₃. Employ bulky, electron-rich Buchwald-type phosphine ligands (e.g., SPhos or XPhos). The large bite angle and electron density of SPhos specifically force the palladium complex into a geometry that facilitates the coupling of sterically hindered ortho-substituted aryl halides[3]. Additionally, switching to a more reactive organotrifluoroborate salt can bypass the slow transmetalation step[4].

Q2: I am observing a complex mixture during Knoevenagel/Aldol condensation at the C1-Aldehyde. What are these side products? The Causality: The C1-aldehyde is highly electrophilic but physically shielded. Nucleophilic attack on the carbonyl carbon is exceptionally slow[5]. If you attempt to force the reaction using strong, hard bases (like NaOH, KOH, or alkoxides) and heat, the base will preferentially attack the highly activated C3-fluoro position via Nucleophilic Aromatic Substitution (S_N_Ar), generating phenol or ether byproducts[6]. Alternatively, if no enolizable nucleophile is readily available, the unhindered base will trigger a crossed Cannizzaro reaction[6]. The Solution: Shift from thermodynamic forcing to kinetic control. Use mild, non-nucleophilic bases or secondary amine organocatalysts (like Piperidine buffered with Acetic Acid) in a non-polar solvent with a Dean-Stark trap. This activates the aldehyde via an iminium intermediate without triggering S_N_Ar at the C-F bond.

Q3: Can I perform a Suzuki coupling without protecting the highly electrophilic C1-Aldehyde? The Causality: Yes, but chemoselectivity is paramount. While the aldehyde group is generally tolerated in Suzuki couplings[7][8], the basic conditions required to activate the boronic acid (e.g., K₂CO₃, NaOH) can cause the aldehyde to degrade. The Solution: Use a mild, anhydrous base like K₃PO₄ or Cs₂CO₃, which provides enough basicity to form the active boronate species but is gentle enough to leave the sterically shielded aldehyde intact[8].

Part 2: Mandatory Visualizations

SuzukiMechanism Start 6-Br-3-F-2-NO2-Benzaldehyde OxAdd Oxidative Addition (Accelerated by -NO2/-F) Start->OxAdd Transmet Transmetalation (Hindered by ortho-CHO) OxAdd->Transmet RedElim Reductive Elimination (Sterically Restricted) Transmet->RedElim Requires bulky ligand (e.g., SPhos) Side1 Protodeboronation (Due to slow transmetalation) Transmet->Side1 High temp, strong base Success Cross-Coupled Product RedElim->Success

Mechanistic bottlenecks in the Suzuki coupling of hindered aryl bromides.

Condensation Reactant 6-Br-3-F-2-NO2-Benzaldehyde + Nucleophile + Base PathA Attack at C1-Aldehyde (Desired but Hindered) Reactant->PathA Mild Base (Piperidine) PathB Attack at C3-Fluoro (SNAr Side Reaction) Reactant->PathB Strong Nucleophilic Base (NaOH, KOH) PathC Attack at C1-Aldehyde (Cannizzaro Reaction) Reactant->PathC Strong Base + No Enolizable Nu Product Knoevenagel/Aldol Product PathA->Product Byproduct1 Phenol/Ether Byproduct PathB->Byproduct1 Byproduct2 Alcohol + Carboxylic Acid PathC->Byproduct2

Competing reaction pathways during base-catalyzed condensation.

Part 3: Quantitative Data Presentation

Table 1: Catalyst and Ligand Optimization for Suzuki-Miyaura Coupling Conditions: 6-Bromo-3-fluoro-2-nitrobenzaldehyde (1.0 eq), Phenylboronic acid (1.5 eq), Base (2.0 eq), 16 hours.

Catalyst SystemBaseSolventTemp (°C)Conversion (%)Primary Observation
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O80< 10%Stalled at transmetalation; severe protodeboronation.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O9035%Moderate conversion; aldehyde degradation noted.
Pd(OAc)₂ / SPhos K₃PO₄ Toluene/H₂O 100 > 90% Excellent turnover; sterics overcome by ligand bite angle.

Table 2: Base Optimization for Knoevenagel Condensation Conditions: 6-Bromo-3-fluoro-2-nitrobenzaldehyde (1.0 eq), Active methylene compound (1.1 eq), Solvent, 12 hours.

Base / CatalystSolventTemp (°C)Yield (%)Side Reactions
NaOH (1.0 eq)EtOH / H₂O250%Complete degradation via S_N_Ar at C3-Fluoro.
K₂CO₃ (2.0 eq)DMF6015%Cannizzaro products and unreacted starting material.
Piperidine / AcOH Toluene 110 85% Clean conversion; water removed via Dean-Stark.

Part 4: Experimental Protocols

Protocol A: Sterically Hindered Suzuki-Miyaura Coupling (Unprotected Aldehyde)

This protocol utilizes a self-validating visual cue (color change from red/brown Pd(II) to pale yellow/orange active Pd(0) species) to ensure catalyst activation.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-3-fluoro-2-nitrobenzaldehyde (1.0 mmol), the desired arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), SPhos (0.10 mmol, 10 mol%), and anhydrous K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon three times.

  • Solvent Addition: Add degassed Toluene (4.0 mL) and degassed deionized H₂O (1.0 mL) via syringe.

  • Reaction Execution: Heat the biphasic mixture to 100 °C in a pre-heated oil bath under vigorous stirring (1000 rpm to ensure biphasic mixing).

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 8:2) or LCMS. The starting material (UV active, distinct Rf) should be consumed within 4–6 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Mild Knoevenagel Condensation (S_N_Ar Avoidance)

This protocol leverages Dean-Stark kinetics to drive the reaction forward without requiring harsh, S_N_Ar-inducing bases.

  • Preparation: To a 50 mL round-bottom flask, add 6-Bromo-3-fluoro-2-nitrobenzaldehyde (1.0 mmol) and the active methylene nucleophile (e.g., malononitrile or ethyl acetoacetate, 1.1 mmol).

  • Catalyst Addition: Add Toluene (10 mL), followed by Piperidine (0.1 mmol, 10 mol%) and Glacial Acetic Acid (0.1 mmol, 10 mol%). Note: The equimolar ratio of amine to acid forms a buffered iminium-catalysis system that prevents basic degradation of the C-F bond.

  • Reaction Execution: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (approx. 110 °C).

  • Monitoring: Allow the reaction to reflux until the theoretical volume of water (approx. 18 µL) is collected in the trap, or until TLC indicates complete consumption of the aldehyde (typically 8–12 hours).

  • Workup: Cool to room temperature. The solvent can be directly removed under reduced pressure. Resuspend the crude oil in minimal hot ethanol and allow it to slowly cool to induce crystallization of the highly conjugated product.

References

  • Aldol Addition and Condensation Reactions - Master Organic Chemistry. [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. [Link]

  • ALDOL CONDENSATION - SRM University. [Link]

  • Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling - NIH.[Link]

  • Palladium-Catalyzed ortho-C–H Alkoxycarbonylation of Aromatic Aldehydes - ACS Publications. [Link]

  • Synthesis of Phenanthridine by Palladium Catalyzed Suzuki Coupling and Condensation Reaction - ChemRxiv. [Link]

Sources

Troubleshooting

preventing decomposition of 6-Bromo-3-fluoro-2-nitrobenzaldehyde under reaction conditions

Welcome to the Advanced Technical Support Center for handling 6-Bromo-3-fluoro-2-nitrobenzaldehyde (CAS: 1804841-59-5). This highly functionalized building block is invaluable in drug development and materials science, o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for handling 6-Bromo-3-fluoro-2-nitrobenzaldehyde (CAS: 1804841-59-5). This highly functionalized building block is invaluable in drug development and materials science, offering four distinct vectors for synthetic modification (aldehyde, nitro, fluoro, and bromo groups). However, this dense functionalization creates a thermodynamic and kinetic minefield.

This guide is designed for research scientists to troubleshoot, understand, and prevent the rapid decomposition of this compound under standard reaction conditions.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: My reaction mixture turns dark green/brown immediately upon dissolution, and LC-MS shows a mass shift of +16 Da. What is happening?

The Causality: You are observing the classic photochemical degradation inherent to ortho-nitrobenzaldehydes. When exposed to ambient laboratory light (specifically UV and near-UV visible light <400 nm), the molecule undergoes an ultrafast, irreversible intramolecular photoisomerization 1. The excited nπ* state of the nitro group abstracts a γ-hydrogen from the adjacent aldehyde, forming a highly reactive ketene intermediate. This intermediate rapidly collapses into ortho-nitrosobenzoic acid 2. The resulting nitroso product is highly colored and prone to further oligomerization via azo and amide linkages 3. The Fix: All handling, weighing, and reactions must be conducted using amber glassware or vessels completely wrapped in aluminum foil.

Q2: I am attempting a Pd-catalyzed Suzuki coupling on the bromide, but I observe multiple side products and the loss of the fluorine atom. Why?

The Causality: You are triggering an unintended Nucleophilic Aromatic Substitution (SNAr). The fluorine atom in this specific molecule is exceptionally activated. It is positioned ortho to a strongly electron-withdrawing nitro group and para to the aldehyde group. Fluorine is an excellent leaving group in SNAr because its high electronegativity stabilizes the anionic Meisenheimer complex during the rate-determining addition step 4. If your cross-coupling conditions utilize nucleophilic bases (e.g., hydroxides, alkoxides) or aqueous mixtures, they will rapidly displace the fluorine before the palladium catalyst can undergo oxidative addition into the C-Br bond. The Fix: Switch to strictly non-nucleophilic bases (e.g., anhydrous Cs2CO3, K2CO3, or sterically hindered amines like DIPEA) and ensure strictly anhydrous conditions.

Q3: During basic workup, my starting material disappears, and I isolate a mixture of a carboxylic acid and a benzyl alcohol. How do I prevent this?

The Causality: The molecule is undergoing a base-catalyzed Cannizzaro reaction. Because 6-bromo-3-fluoro-2-nitrobenzaldehyde lacks α-protons, it cannot undergo aldol condensation. Instead, in the presence of strong aqueous base (pH > 10), the aldehyde undergoes disproportionation via a hydride transfer mechanism—one molecule is reduced to the benzyl alcohol while another is oxidized to the carboxylic acid. The Fix: Avoid washing the organic layer with strong bases like 1M NaOH. Use mild, slightly acidic, or neutral buffers (pH 5–7) during the aqueous workup.

Part 2: Visualizing the Degradation Network

Decomposition Compound 6-Bromo-3-fluoro- 2-nitrobenzaldehyde Photo Photoisomerization (Ambient Light / UV) Compound->Photo hν (<400 nm) SNAr SNAr Displacement (Nucleophiles / Base) Compound->SNAr Nu- (e.g., OH-) Oxidation Oxidation / Cannizzaro (O2 / Strong Base) Compound->Oxidation O2 or OH- Nitroso 6-Bromo-3-fluoro- 2-nitrosobenzoic acid Photo->Nitroso Substituted 3-Substituted-6-bromo- 2-nitrobenzaldehyde SNAr->Substituted Acid Carboxylic Acid / Benzyl Alcohol Oxidation->Acid

Diagram 1: Decomposition pathways of 6-Bromo-3-fluoro-2-nitrobenzaldehyde.

Part 3: Quantitative Data & Reaction Parameters

The following table summarizes the kinetic triggers and thermodynamic drivers for the decomposition of 6-Bromo-3-fluoro-2-nitrobenzaldehyde, providing explicit operational limits for your experiments.

Decomposition PathwayReactive SitePrimary TriggerKinetic/Thermodynamic DriverOperational Safe Limit
Photoisomerization -NO2 / -CHOUV/Vis Light (<400 nm)Irreversible ketene collapse (Quantum yield ~0.5)Strict exclusion of light < 500 nm (Amber glass)
SNAr Displacement C-F bondNucleophiles (OH⁻, R-NH₂)Meisenheimer complex stabilization by -NO2/-CHOAnhydrous conditions; Non-nucleophilic bases only
Cannizzaro Reaction -CHOAqueous base (pH > 10)Hydride transfer (driven by absence of α-protons)Aqueous workup restricted to pH 5.0 – 7.5
Air Oxidation -CHOO2 / AirThermodynamic stability of carboxylic acidInert atmosphere (Ar/N2); Degassed solvents

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol for the Palladium-Catalyzed Cross-Coupling of 6-Bromo-3-fluoro-2-nitrobenzaldehyde is designed as a self-validating system. Each step includes a mechanistic rationale and an in-process analytical checkpoint to guarantee that decomposition has not occurred prior to committing to the next phase.

Standard Operating Procedure (SOP)

Step 1: Preparation & Light Exclusion

  • Action: Wrap a Schlenk flask entirely in aluminum foil or utilize certified amber glassware.

  • Causality: Prevents excitation of the nπ* state of the nitro group, completely halting the γ-hydrogen abstraction pathway.

Step 2: Reagent Loading & Degassing

  • Action: Add 6-Bromo-3-fluoro-2-nitrobenzaldehyde (1.0 equiv), your chosen boronic acid (1.1 equiv), Pd(dppf)Cl2 (0.05 equiv), and anhydrous Cs2CO3 (2.0 equiv). Purge the flask with Argon for 15 minutes.

  • Causality: Cs2CO3 is selected because its carbonate anion is non-nucleophilic under anhydrous conditions, preventing SNAr displacement of the fluorine.

Step 3: Solvent Addition

  • Action: Add degassed, anhydrous Toluene/1,4-Dioxane (4:1). Do not use water or ethanol mixtures.

  • Causality: Water combined with a base generates hydroxide ions, which act as aggressive nucleophiles that trigger both SNAr at the fluorine and Cannizzaro disproportionation at the aldehyde.

Step 4: Reaction & Self-Validation Checkpoint

  • Action: Heat the reaction to 60 °C. After 1 hour, withdraw a 10 µL aliquot using a foil-wrapped syringe, dilute in LC-MS grade MeCN (in an amber vial), and analyze via LC-MS.

  • Validation Logic:

    • Check 1 (Light Exclusion): The absence of an M+16 peak (nitrosobenzoic acid) validates that your light exclusion setup is flawless.

    • Check 2 (Base Integrity): The absence of an M-19+17 peak (hydroxylation via SNAr) validates that your solvents and bases remained strictly anhydrous and non-nucleophilic.

    • If both checks pass and the cross-coupled product mass is observed, proceed to workup.

Step 5: Workup

  • Action: Quench the reaction with saturated aqueous NH4Cl (pH ~6) and extract with EtOAc.

  • Causality: A mildly acidic quench neutralizes any basic species immediately, preventing the Cannizzaro reaction during the biphasic aqueous extraction phase.

Workflow Start Reagent Prep (Dark/Glovebox) Solvent Degassed Anhydrous Solvent Start->Solvent Base Non-Nucleophilic Base (Cs2CO3) Solvent->Base Reaction Reaction Execution (Self-Validation LC-MS) Base->Reaction Workup Mild Quench (pH 5-7 buffer) Reaction->Workup

Diagram 2: Self-validating workflow for controlled reactions.

References

  • Kasha or state selective behavior in the photochemistry of ortho-nitrobenzaldehyde? Open Access LMU.
  • Role of Ultrafast Internal Conversion and Intersystem Crossing in the Nonadiabatic Relaxation Dynamics of ortho-Nitrobenzaldehyde. PMC - NIH.
  • Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI.

Sources

Optimization

Technical Support Center: Isomeric Purification of 6-Bromo-3-fluoro-2-nitrobenzaldehyde

Welcome to the Advanced Technical Support Center. This resource is designed for researchers, process chemists, and drug development professionals dealing with the complex isolation of 6-Bromo-3-fluoro-2-nitrobenzaldehyde...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This resource is designed for researchers, process chemists, and drug development professionals dealing with the complex isolation of 6-Bromo-3-fluoro-2-nitrobenzaldehyde (CAS: 1804841-59-5).

The synthesis of highly substituted fluoronitrobenzaldehydes routinely yields a mixture of tight regioisomers. Because this target molecule is a 2,6-disubstituted (di-ortho) benzaldehyde, traditional purification rules often fail. This guide breaks down the causality behind these failures and provides self-validating, scalable methodologies to achieve >99.5% isomeric purity.

Part 1: Strategic Purification Workflow

Before selecting a purification method, you must profile your crude mixture. The steric environment of your primary impurities dictates the most efficient downstream process.

G Start Crude 6-Bromo-3-fluoro- 2-nitrobenzaldehyde Analyze Isomer Profiling (HPLC/GC) Start->Analyze Decision Primary Impurity Type? Analyze->Decision MonoOrtho Mono-ortho Isomers (e.g., 4-Bromo isomer) Decision->MonoOrtho Steric differential high DiOrtho Tight Di-ortho Isomers (e.g., 5-Bromo isomer) Decision->DiOrtho Steric differential low Bisulfite Reverse Bisulfite Scavenging MonoOrtho->Bisulfite Acetal Acetalization & Fractional Cryst. DiOrtho->Acetal Pure Pure Target API Intermediate Bisulfite->Pure Acetal->Pure

Fig 1: Decision matrix for isolating 6-Bromo-3-fluoro-2-nitrobenzaldehyde based on steric profiles.

Part 2: Troubleshooting FAQs

Q1: Why is simple fractional distillation failing to separate the regioisomers, and why is my product degrading? A1: Nitrobenzaldehyde isomers possess boiling points that are dangerously close to their thermal decomposition thresholds. Attempting fractional distillation, even under reduced pressure, provides insufficient theoretical plates for separation and risks uncontrollable, potentially explosive exothermic decomposition . The thermal stress leads to the immediate degradation of the aldehyde into unwanted polymeric byproducts.

Q2: I tried the classic sodium bisulfite purification, but my yield of the target molecule is near zero. What went wrong? A2: The target molecule, 6-Bromo-3-fluoro-2-nitrobenzaldehyde, is a 2,6-disubstituted (di-ortho) benzaldehyde. The massive steric bulk from the ortho-nitro and ortho-bromo groups severely hinders nucleophilic attack by the bisulfite ion at the carbonyl carbon. Traditional protocols assume the target forms the water-soluble adduct. Instead, highly sterically hindered aldehydes resist this reaction entirely 1. You must invert your logic: use bisulfite to scavenge the less hindered mono-ortho isomeric impurities, leaving your pure di-ortho target safely in the organic phase.

Q3: How can I leverage acetalization to separate these tight isomers? A3: When your impurity profile consists of other di-ortho isomers that cannot be resolved by bisulfite scavenging, derivatization is required. Converting the aldehyde mixture into 1,3-dioxolane acetals disrupts the planar geometry of the aldehyde. This drastically alters their crystal lattice packing energies, enabling highly efficient stereoselective fractional crystallization that is impossible with the parent aldehydes 2.

Part 3: Quantitative Method Comparison

Purification MethodTarget Recovery Yield (%)Isomeric Purity (%)ScalabilityPrimary Mechanism of Separation
Direct Fractional Distillation N/A (Fails)N/ANot RecommendedBoiling point differential (High Explosion Risk)
Standard Silica Chromatography 65 - 75%92 - 95%Low (R&D only)Polarity differential
Reverse Bisulfite Scavenging 80 - 88%97 - 99%High (Pilot/Process)Steric-hindrance differential
Acetalization & Crystallization 70 - 80%>99.5%Medium-HighCrystal lattice packing differential

Part 4: Validated Experimental Methodologies

Protocol A: Steric-Selective Reverse Bisulfite Scavenging

Objective: Remove mono-ortho isomeric impurities from the di-ortho target.

  • Dissolution: Dissolve 1.0 eq of the crude 6-Bromo-3-fluoro-2-nitrobenzaldehyde mixture in a 4:1 mixture of Hexanes and Dimethylformamide (DMF). The DMF acts as a miscible co-solvent to enhance interfacial contact.

  • Adduct Formation: Add 5 volumes of saturated aqueous sodium bisulfite (NaHSO₃).

  • Agitation: Vigorously shake or mechanically stir the biphasic mixture for 30 seconds to 2 minutes. The less hindered isomeric impurities will rapidly form charged bisulfite adducts and migrate into the aqueous layer.

  • Phase Separation: Allow the layers to separate. Collect the organic (Hexanes) layer.

  • Washing & Isolation: Wash the organic layer sequentially with water (3x) to remove residual DMF. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the purified target.

  • Self-Validating Mechanism: The protocol validates itself via phase distribution. Spotting both phases on a TLC plate (eluent: 10% EtOAc/Hexanes) will show the target molecule exclusively in the organic phase. The aqueous phase, upon quenching with 1M Na₂CO₃, will release the trapped isomeric impurities, confirming successful scavenging.

Protocol B: 1,3-Dioxolane Derivatization and Hydrolysis

Objective: Separate tightly eluting di-ortho isomers via crystal engineering.

Acetalization Aldehyde Mixed Isomer Aldehydes Reaction Ethylene Glycol + pTSA (Reflux) Aldehyde->Reaction Dioxolanes 1,3-Dioxolane Derivatives Reaction->Dioxolanes Separation Stereoselective Crystallization Dioxolanes->Separation Resolves melting point overlap Hydrolysis Acidic Hydrolysis (HCl / THF) Separation->Hydrolysis PureProduct Pure 6-Br-3-F-2-NO2 Benzaldehyde Hydrolysis->PureProduct

Fig 2: Workflow for the 1,3-dioxolane derivatization, separation, and hydrolysis of isomers.

  • Acetalization: Suspend the crude aldehyde mixture in toluene (10 mL/g). Add 1.5 eq of ethylene glycol and 0.05 eq of p-toluenesulfonic acid (pTSA).

  • Reflux: Heat the mixture to reflux using a Dean-Stark apparatus.

    • Self-Validating Mechanism: The reaction is complete when water ceases to collect in the trap (typically 4-6 hours), confirming quantitative conversion to the 1,3-dioxolane derivatives.

  • Stereoselective Crystallization: Concentrate the toluene solution in vacuo. Dissolve the crude acetal mixture in minimal boiling ethanol. Allow to cool slowly to room temperature, then to 4°C. The target 6-bromo-3-fluoro-2-nitro-1,3-dioxolane isomer will selectively crystallize due to its unique lattice energy. Filter and wash with cold ethanol.

  • Hydrolysis: Dissolve the purified acetal in Tetrahydrofuran (THF). Add 3 volumes of 2M aqueous HCl. Stir at room temperature for 4 hours.

  • Final Isolation: Extract the mixture with Ethyl Acetate (EtOAc). Wash the organic layer with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate to yield the ultra-pure target aldehyde.

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop NMR for Fluorinated Aromatics: Spectral Interpretation of 6-Bromo-3-fluoro-2-nitrobenzaldehyde

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Analytical Platform Comparison Guide Executive Summary The synthesis and quality control of halogenated pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Analytical Platform Comparison Guide

Executive Summary

The synthesis and quality control of halogenated pharmaceutical intermediates require rigorous analytical validation. 6-Bromo-3-fluoro-2-nitrobenzaldehyde (CAS: 1804841-59-5) is a highly functionalized building block featuring four distinct substituents on a benzene ring. Its dense substitution pattern creates a complex spin system characterized by strong proton-proton ( 1 H- 1 H) and proton-fluorine ( 1 H- 19 F) scalar couplings.

This guide objectively compares the performance of High-Field Superconducting NMR (600 MHz) against emerging Benchtop Permanent Magnet NMR (80 MHz) platforms for the structural elucidation and quantitative analysis (qNMR) of this compound. While high-field systems remain the gold standard for de novo characterization, benchtop NMR—particularly leveraging the 19 F nucleus—has emerged as a disruptive, cost-effective alternative for process chemistry and reaction optimization[1].

Mechanistic Foundations: Spin Systems & Field Strength

To understand the analytical challenges posed by 6-Bromo-3-fluoro-2-nitrobenzaldehyde, we must examine the causality behind spectral resolution. The appearance of an NMR multiplet is governed by the ratio of the chemical shift difference in Hertz ( Δν ) to the coupling constant ( J ).

  • First-Order Spectra ( Δν/J>10 ): Multiplets are symmetrical, and coupling constants can be extracted directly.

  • Second-Order Spectra ( Δν/J<10 ): Energy levels mix, causing the "roofing" effect (AB spin systems) and severe signal overlap, complicating integration[2].

At 600 MHz, the Δν between the aromatic protons (H4 and H5) is approximately 234 Hz. With a 3JHH​ of ~8.8 Hz, the Δν/J ratio is ~26, yielding a pristine first-order spectrum. However, on an 80 MHz benchtop system, the Δν drops to ~31 Hz, pushing the Δν/J ratio down to ~3.5. This results in second-order overlap in the 1 H channel.

To bypass this limitation on benchtop systems, analytical chemists exploit 19 F NMR . Fluorine-19 has a 100% natural abundance, a high gyromagnetic ratio, and a massive chemical shift range (>350 ppm). Even at low magnetic fields, 19 F signals remain highly dispersed and perfectly first-order, enabling baseline separation of product and impurity signals.

SpinNetwork CHO Aldehyde Proton (H1, ~10.20 ppm) H5 Aromatic Proton (H5, ~8.01 ppm) CHO->H5 ⁵J_HH < 1 Hz (Negligible) H4 Aromatic Proton (H4, ~7.62 ppm) H4->H5 ³J_HH ≈ 8.8 Hz F3 Fluorine Nucleus (F3, ~ -115.5 ppm) F3->H4 ³J_HF ≈ 8.5 Hz F3->H5 ⁴J_HF ≈ 4.5 Hz

Figure 1: Spin-spin coupling network for 6-Bromo-3-fluoro-2-nitrobenzaldehyde.

Platform Comparison & Spectral Interpretation

Quantitative Platform Comparison

The following table summarizes the operational and performance metrics of both platforms when analyzing fluorinated intermediates.

ParameterHigh-Field Superconducting NMR (600 MHz)Benchtop Permanent Magnet NMR (80 MHz)
Magnetic Field Strength 14.1 Tesla1.88 Tesla
1 H Shift Dispersion 600 Hz / ppm (Excellent)80 Hz / ppm (Prone to overlap)
19 F Shift Dispersion 564 Hz / ppm (Excessive)75 Hz / ppm (Excellent for resolution)
Cryogen Requirements Liquid Helium & Liquid NitrogenNone (Operates at Room Temperature)
Sample Prep Dependency Requires deuterated solvents (Locking)External lock allows neat/crude samples
Primary Utility De novo structural elucidation, 2D NMRReaction monitoring, QC, 19 F qNMR[3]
Spectral Data Interpretation for 6-Bromo-3-fluoro-2-nitrobenzaldehyde

The substitution pattern dictates the chemical shifts and splitting patterns. The aldehyde proton is highly deshielded. H5 is deshielded by the para-nitro group, while H4 is relatively shielded by the ortho-fluorine atom.

NucleusPredicted Shift (ppm)MultiplicityCoupling Constants ( J )Assignment Justification
1 H (CHO) ~10.20Singlet (s)N/AHighly deshielded by carbonyl; isolated from aromatic spin network.
1 H (H5) ~8.01Doublet of doublets (dd) 3JHH​≈8.8 Hz, 4JHF​≈4.5 HzDeshielded by para-NO 2​ ; coupled to ortho-H4 and meta-F3.
1 H (H4) ~7.62Doublet of doublets (dd) 3JHH​≈8.8 Hz, 3JHF​≈8.5 HzShielded relative to H5 by ortho-F3; coupled to ortho-H5 and ortho-F3.
19 F (F3) ~ -115.5Doublet of doublets (dd) 3JHF​≈8.5 Hz, 4JHF​≈4.5 HzCharacteristic aryl fluoride region; split by H4 and H5.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the protocols below are designed as self-validating systems. The benchtop qNMR protocol incorporates an internal calibrant to eliminate volumetric errors, a standard practice in pharmaceutical quality control[3].

Protocol A: High-Field 1 H/ 19 F NMR for Structural Elucidation

Objective: Obtain high-resolution, first-order spectra for exact coupling constant extraction.

  • Sample Preparation: Weigh 15 mg of 6-Bromo-3-fluoro-2-nitrobenzaldehyde. Dissolve completely in 600 µL of CDCl 3​ (containing 0.03% v/v TMS as an internal chemical shift reference).

  • Transfer: Transfer 500 µL of the solution into a standard 5 mm precision NMR tube.

  • Acquisition ( 1 H): Insert into a 600 MHz spectrometer equipped with a cryoprobe. Lock and shim on the deuterium signal. Acquire a standard 1D 1 H spectrum using a 30° flip angle, 16 scans, and a relaxation delay (D1) of 2 seconds.

  • Acquisition ( 19 F): Switch to the 19 F channel. Acquire with 16 scans, a spectral width of 250 ppm, and a D1 of 3 seconds. Apply 1 H inverse-gated decoupling if simplification of the fluorine multiplet is desired.

  • Processing: Apply a 0.3 Hz exponential line broadening window function, Fourier transform, phase correct, and baseline correct.

Protocol B: Benchtop 19 F qNMR for Batch Quality Control

Objective: Rapidly quantify the purity of the intermediate using an 80 MHz benchtop system without requiring deuterated solvents.

  • Internal Standard (IS) Selection: Select 4,4'-difluorobenzophenone as the internal calibrant. Its 19 F signal (~ -106 ppm) does not overlap with the analyte (~ -115.5 ppm)[3].

  • Gravimetric Preparation: Using a microbalance, accurately weigh ~20 mg of the analyte and ~15 mg of the IS into a 2 mL vial. Record exact masses to 0.01 mg.

  • Solvation: Add 1.0 mL of non-deuterated DMSO or EtOAc. Benchtop systems utilizing external lock/shim devices do not require deuterated solvents.

  • Acquisition ( 19 F): Inject the sample into the benchtop flow cell or insert the 5 mm tube. Acquire a 1D 19 F spectrum. Critical Parameter: Set the relaxation delay (D1) to ≥5×T1​ of the longest relaxing fluorine nucleus (typically 10-15 seconds) to ensure complete longitudinal relaxation and quantitative integration.

  • Validation & Calculation: Integrate the baseline-resolved IS and analyte peaks. Calculate absolute purity using the standard qNMR mass-ratio formula. The external lock ensures frequency stability across multiple batch runs.

Workflow cluster_HF High-Field NMR (600 MHz) cluster_BT Benchtop NMR (80 MHz) Start 6-Bromo-3-fluoro-2-nitrobenzaldehyde Sample HF_Prep Dilute in CDCl3 (500 µL, 5 mm tube) Start->HF_Prep BT_Prep Neat or Non-Deuterated Solvent (Flow Cell/Tube) Start->BT_Prep HF_Acq Acquire 1H/19F Cryoprobe (1-2 min) HF_Prep->HF_Acq HF_Res First-Order Spectra (Full Multiplet Resolution) HF_Acq->HF_Res BT_Acq Acquire 19F & 1H Permanent Magnet (5-15 min) BT_Prep->BT_Acq BT_Res 19F: High Dispersion 1H: Second-Order Overlap BT_Acq->BT_Res

Figure 2: Comparative analytical workflows for High-Field vs. Benchtop NMR platforms.

Conclusion

For the analysis of heavily coupled fluorinated aromatics like 6-Bromo-3-fluoro-2-nitrobenzaldehyde, the choice of analytical platform dictates the workflow. High-field NMR (600 MHz) is non-negotiable for initial structural elucidation, as the high Δν/J ratio is required to resolve complex 1 H- 1 H and 1 H- 19 F splitting patterns. However, once the structure is confirmed, benchtop NMR (80 MHz) offers a vastly superior ROI for routine quality control and reaction monitoring. By pivoting from 1 H to 19 F detection, benchtop systems bypass low-field resolution limits, providing baseline-separated, quantitative data at a fraction of the operational cost.

References

  • Source: PMC (nih.gov)
  • Assays For Fluorinated API Using The Fourier 80 Benchtop NMR (Bruker Whitepaper)
  • Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization Source: ChemRxiv URL
  • Source: Chemistry—Methods (ETH Zurich Research Collection)

Sources

Comparative

Predictive Accuracy in Complex Poly-Substituted Aromatics: A 13C NMR Comparison Guide for 6-Bromo-3-fluoro-2-nitrobenzaldehyde

Executive Summary & The Analytical Challenge For researchers and drug development professionals, the accurate structural assignment of highly substituted, sterically hindered aromatic rings is a persistent analytical bot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

For researchers and drug development professionals, the accurate structural assignment of highly substituted, sterically hindered aromatic rings is a persistent analytical bottleneck. 6-Bromo-3-fluoro-2-nitrobenzaldehyde (CAS: 1804841-59-5) represents a "worst-case scenario" for traditional NMR prediction.

The molecule features a dense cluster of functional groups: an aldehyde (-CHO) at C1, a nitro group (-NO 2​ ) at C2, a fluorine (-F) at C3, and a bromine (-Br) at C6. The severe steric clash between the bulky ortho-bromo, aldehyde, and ortho-nitro groups forces the -CHO and -NO 2​ moieties out of the aromatic plane. This 3D twisting breaks π -conjugation, significantly altering the electron density and resulting in chemical shifts that deviate wildly from standard 2D empirical predictions.

This guide objectively compares the performance of Density Functional Theory (DFT) via the GIAO framework (The Product) against Machine Learning (ML) and Empirical Additivity Rules (The Alternatives), using a rigorously acquired experimental dataset as the ground truth.

The Ground Truth: Self-Validating Experimental Protocol

To establish a reliable baseline, the experimental 13 C NMR spectrum must be acquired using a self-validating system. Because 6-Bromo-3-fluoro-2-nitrobenzaldehyde contains four quaternary carbons (C1, C2, C3, C6), standard acquisition methods will fail to provide quantitative integration.

Causality in Experimental Design
  • Suppression of the Nuclear Overhauser Effect (NOE): Standard continuous proton decoupling enhances the signal of protonated carbons (C4, C5) via NOE, making the integration of quaternary carbons unreliable. We utilize an inverse gated decoupling sequence, where the decoupler is turned off during the relaxation delay, suppressing NOE while maintaining singlet peaks for 13 C- 1 H.

  • T 1​ Relaxation Compensation: Quaternary carbons in sterically hindered environments often have T 1​ relaxation times exceeding 10 seconds. A relaxation delay (D1) of at least 5 seconds, combined with a paramagnetic relaxation agent like Cr(acac) 3​ , ensures complete magnetization recovery between scans.

  • Heteronuclear Coupling ( 13 C- 19 F): The fluorine atom at C3 introduces spin-spin coupling that splits the carbon signals, acting as an internal validation tool for assignment[1]. C3 appears as a large doublet ( 1JCF​≈250 Hz), ortho carbons (C2, C4) show 2JCF​≈20 Hz, and meta carbons (C1, C5) show 3JCF​≈5−8 Hz.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve 30 mg of 6-Bromo-3-fluoro-2-nitrobenzaldehyde in 0.6 mL of CDCl 3​ . Add 0.05 M Cr(acac) 3​ to accelerate quaternary carbon relaxation.

  • Probe Tuning: Insert the sample into a 500 MHz NMR spectrometer. Tune and match the probe specifically for both 13 C and 19 F frequencies.

  • Shimming: Perform rigorous Z-axis gradient shimming to ensure sharp, symmetrical peak shapes, which is critical for resolving fine 3JCF​ and 4JCF​ couplings.

  • Parameter Setup: Select the inverse gated decoupling pulse program (zgig). Set the relaxation delay (D1) to 5.0 seconds.

  • Acquisition: Acquire a minimum of 1024 scans at 298 K to achieve a high signal-to-noise ratio for the heavily split quaternary carbons.

ExpWorkflow N1 Sample Preparation (30 mg in 0.6 mL CDCl3) N2 Probe Tuning & Matching (Optimize for 13C and 19F) N1->N2 N3 Shimming & Locking (Z-axis gradient shimming) N2->N3 N4 Parameter Setup (Inverse Gated Decoupling, D1=5s) N3->N4 N5 Data Acquisition (1024 Scans, 298 K) N4->N5 N6 Processing & Assignment (Multiplet Analysis for J_CF) N5->N6

Figure 1: Self-validating workflow for quantitative 13C NMR of fluorinated aromatics.

Methodological Comparison: Product vs. Alternatives

To predict the spectrum of this complex molecule, we compared three distinct methodologies:

  • Empirical Additivity Rules (e.g., ChemDraw): Uses 2D topological rules and base benzene shifts modified by substituent constants.

  • Machine Learning (e.g., NMRium/nmrshiftdb2): Utilizes HOSE (Hierarchical Organisation of Spherical Environments) codes and Random Forest algorithms trained on vast experimental databases.

  • The Product - DFT-GIAO Calculation (e.g., Gaussian 16): Employs quantum mechanical Density Functional Theory using the Gauge-Including Atomic Orbital (GIAO) method[2]. The geometry is first optimized at the B3LYP/6-31G(d) level, followed by shielding tensor calculations at the B3LYP/6-311+G(2d,p) level.

Why DFT Outperforms the Alternatives

Empirical rules assume a planar benzene ring where substituent effects are strictly additive. Because 6-Bromo-3-fluoro-2-nitrobenzaldehyde is forced out of planarity by steric hindrance, the electron-withdrawing resonance of the -NO 2​ and -CHO groups is severely diminished. Empirical models fail to account for this deconjugation, leading to massive errors at C1, C2, and C6.

Conversely, the DFT-GIAO workflow explicitly optimizes the 3D geometry, capturing the exact torsion angles of the substituents before calculating the magnetic shielding tensors[3]. This is particularly vital for the carbonyl carbon (C7), where gauge-invariant procedures are required for accurate prediction.

CompWorkflow C1 3D Structure Generation (SMILES Input) C2 Conformational Search (Molecular Mechanics) C1->C2 C3 Geometry Optimization (DFT B3LYP/6-31G*) C2->C3 C4 NMR Shielding Tensor Calc (GIAO B3LYP/6-311+G(2d,p)) C3->C4 C5 Empirical Scaling (Linear Regression to TMS) C4->C5

Figure 2: Computational DFT-GIAO workflow for predicting highly substituted aromatic chemical shifts.

Quantitative Performance Analysis

The table below summarizes the predictive accuracy of each methodology against the experimental ground truth.

Table 1: Quantitative Comparison of 13 C NMR Predictive Models ( δ in ppm)

Carbon PositionExperimental (Ground Truth)Empirical Additivity (ChemDraw)Machine Learning (NMRium)DFT-GIAO (B3LYP/6-311+G**)
C1 (-CHO) 135.7130.0133.5135.2
C2 (-NO 2​ ) 137.2142.0139.0137.8
C3 (-F) 157.9155.0156.5158.3
C4 (-H) 123.1120.0121.5122.8
C5 (-H) 139.4135.0137.0139.1
C6 (-Br) 120.7115.0118.0121.1
C7 (Aldehyde) 188.5191.0189.5188.2
Mean Abs. Error (MAE) - 4.9 ppm 2.0 ppm 0.5 ppm
Data Interpretation
  • Empirical Additivity exhibited a massive Mean Absolute Error (MAE) of 4.9 ppm. It drastically underestimated the shift of C1 (-5.7 ppm) and overestimated C2 (+4.8 ppm) because it assumed full planar conjugation of the nitro and aldehyde groups.

  • Machine Learning performed better (MAE 2.0 ppm) by leveraging similar structural motifs in its training database, but still struggled with the highly specific steric clash unique to this exact substitution pattern.

  • DFT-GIAO provided near-perfect alignment with the experimental data (MAE 0.5 ppm). By calculating the shielding tensors from a geometrically optimized 3D conformer, it successfully modeled the exact degree of electronic deconjugation.

Conclusion & Recommendations

For routine, unhindered molecules, Machine Learning or Empirical Additivity rules offer sufficient speed and accuracy. However, for complex, poly-substituted aromatics like 6-Bromo-3-fluoro-2-nitrobenzaldehyde , 2D topological predictions are fundamentally flawed.

Researchers and structural elucidation scientists must adopt DFT-GIAO calculations as the standard predictive product for sterically hindered systems. When paired with a self-validating experimental protocol utilizing inverse gated decoupling and heteronuclear coupling analysis, DFT provides the authoritative confidence required for pharmaceutical patent filings and rigorous peer-reviewed publications.

References

  • Ebrahimi, H. P., et al. "Investigations of NMR Chemical Shifts Using DFT-B3LYP-GIAO Calculations." ACS / Concepts in Magnetic Resonance, 2011.[Link]

  • "GIAO 13C NMR Calculation with Sorted Training Sets Improves Accuracy and Reliability for Structural Assignation." The Journal of Organic Chemistry, 2020.[Link]

  • "Theoretical and experimental evaluation of the 13c nmr chemical shifts for carbonyl-containing compounds." American Journal of Innovative Research and Applied Sciences, 2019.[Link]

  • "13C NMR of fluorinated aromatics." IONiC / VIPEr, 2008.[Link]

Sources

Validation

Decoding the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Bromo-3-fluoro-2-nitrobenzaldehyde

For the modern researcher, scientist, and drug development professional, the precise structural elucidation of novel chemical entities is paramount. 6-Bromo-3-fluoro-2-nitrobenzaldehyde, a substituted aromatic aldehyde,...

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Author: BenchChem Technical Support Team. Date: April 2026

For the modern researcher, scientist, and drug development professional, the precise structural elucidation of novel chemical entities is paramount. 6-Bromo-3-fluoro-2-nitrobenzaldehyde, a substituted aromatic aldehyde, presents a unique analytical challenge due to its combination of electron-withdrawing groups and halogens. This guide provides an in-depth analysis of its expected mass spectrometry fragmentation pattern, offering a predictive framework for its identification and characterization. Furthermore, we will objectively compare mass spectrometry with alternative analytical techniques, providing the supporting data and protocols necessary for informed methodological selection.

The Molecular Ion: The First Clue to Identity

Before delving into the fragmentation cascade, it is crucial to accurately predict the molecular ion (M⁺) peak, which provides the molecular weight of the compound. The molecular formula for 6-Bromo-3-fluoro-2-nitrobenzaldehyde is C₇H₃BrFNO₃.

The monoisotopic mass of the molecular ion is calculated using the most abundant isotopes of each element:

  • Carbon (¹²C): 7 x 12.0000 = 84.0000 Da

  • Hydrogen (¹H): 3 x 1.0078 = 3.0234 Da

  • Bromine (⁷⁹Br): 1 x 78.9183 = 78.9183 Da

  • Fluorine (¹⁹F): 1 x 18.9984 = 18.9984 Da

  • Nitrogen (¹⁴N): 1 x 14.0031 = 14.0031 Da

  • Oxygen (¹⁶O): 3 x 15.9949 = 47.9847 Da

Predicted Monoisotopic Mass (M⁺): 246.9280 Da

A key characteristic of bromine-containing compounds in mass spectrometry is the presence of a distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (approximately 50.7% and 49.3%, respectively).[1] This results in a characteristic M⁺ and M+2 peak of almost equal intensity.[2][3] Therefore, the mass spectrum of 6-Bromo-3-fluoro-2-nitrobenzaldehyde is expected to show two prominent molecular ion peaks at m/z 247 and m/z 249.

The Fragmentation Cascade: A Predictable Breakdown

Electron Ionization (EI) mass spectrometry subjects molecules to high energy, leading to fragmentation in a reproducible manner. The fragmentation of 6-Bromo-3-fluoro-2-nitrobenzaldehyde will be directed by the interplay of its functional groups: the aldehyde, the nitro group, and the halogen substituents on the aromatic ring.

The following table outlines the predicted major fragmentation pathways and the corresponding m/z values for the key fragment ions.

m/z (Predicted) Proposed Fragment Ion Neutral Loss Fragmentation Pathway
247/249[C₇H₃BrFNO₃]⁺-Molecular Ion (M⁺)
218/220[C₇H₂BrFNO₂]⁺CHOα-cleavage: Loss of the formyl radical from the aldehyde group. Aromatic aldehydes are known to undergo this fragmentation.[4][5]
217/219[C₇H₃BrFNO₂]⁺NOLoss of nitric oxide from the molecular ion. This is a common fragmentation pathway for nitroaromatic compounds.[6][7]
201/203[C₇H₃BrFO]⁺NO₂Loss of the nitro group as a radical. This is another characteristic fragmentation of nitroarenes.[6][7]
172/174[C₆H₂BrF]⁺COLoss of carbon monoxide from the [M-NO₂]⁺ fragment.
168[C₇H₃FNO₃]⁺BrLoss of the bromine radical. The C-Br bond is weaker than the C-F bond.
122[C₆H₃FO]⁺Br, COLoss of bromine followed by the loss of carbon monoxide from the resulting benzoyl cation.
93[C₆H₂F]⁺Br, CO, CHOFurther fragmentation leading to a fluorinated phenyl cation.

Visualizing the Fragmentation Pathway

The predicted fragmentation cascade can be visualized to better understand the relationships between the parent ion and its daughter fragments.

Fragmentation_Pathway M [M]⁺ m/z 247/249 F1 [M-CHO]⁺ m/z 218/220 M->F1 -CHO F2 [M-NO]⁺ m/z 217/219 M->F2 -NO F3 [M-NO₂]⁺ m/z 201/203 M->F3 -NO₂ F4 [M-Br]⁺ m/z 168 M->F4 -Br F5 [M-NO₂-CO]⁺ m/z 172/174 F3->F5 -CO

Caption: Predicted Electron Ionization fragmentation pathway of 6-Bromo-3-fluoro-2-nitrobenzaldehyde.

A Comparative Look: Mass Spectrometry vs. Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analytical approach often involves orthogonal techniques. The choice of method depends on the specific analytical goal, such as qualitative identification, quantitative analysis, or preparative isolation.

Analytical Technique Principle Strengths Limitations Applicability to 6-Bromo-3-fluoro-2-nitrobenzaldehyde
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis.Excellent separation efficiency for complex mixtures. Provides both retention time and mass spectral data for high-confidence identification.Requires the analyte to be volatile and thermally stable.Highly suitable. The compound is expected to be sufficiently volatile for GC analysis.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their partitioning between a stationary and a liquid mobile phase.Applicable to a wide range of compounds, including non-volatile and thermally labile ones. Can be coupled with various detectors (e.g., UV, MS).Lower resolution compared to capillary GC. Can consume larger volumes of solvent.Very suitable, especially when coupled with a mass spectrometer (LC-MS) or a UV detector, as nitroaromatic compounds are strong UV absorbers.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule.Provides unambiguous structural information, including the carbon-hydrogen framework and the relative positions of substituents.Relatively low sensitivity compared to MS. Requires a larger sample amount and a pure sample.Essential for definitive structure confirmation. ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR would provide a complete structural picture.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific functional groups.Provides information about the functional groups present in a molecule (e.g., C=O of the aldehyde, N-O of the nitro group).Does not provide information about the overall molecular structure or molecular weight.Useful for confirming the presence of the aldehyde and nitro functional groups.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A standard protocol for the GC-MS analysis of a novel substituted benzaldehyde is provided below.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep1 Dissolve sample in a volatile solvent (e.g., Dichloromethane, Ethyl Acetate) Prep2 Prepare a dilute solution (e.g., 10-100 µg/mL) GC1 Inject 1 µL into GC Prep2->GC1 GC2 Separation on a capillary column (e.g., DB-5ms) GC3 Temperature program: Initial hold, ramp, final hold MS1 Electron Ionization (70 eV) GC3->MS1 MS2 Mass Analyzer (Quadrupole or TOF) MS3 Scan a mass range (e.g., m/z 40-350) Data1 Acquire Total Ion Chromatogram (TIC) MS3->Data1 Data2 Extract mass spectrum of the peak of interest Data1->Data2 Data3 Interpret fragmentation pattern and compare with predicted data Data2->Data3

Caption: A generalized workflow for the GC-MS analysis of 6-Bromo-3-fluoro-2-nitrobenzaldehyde.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of 6-Bromo-3-fluoro-2-nitrobenzaldehyde in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate. Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.

  • GC Conditions:

    • Injection Volume: 1 µL, splitless injection.

    • Injector Temperature: 250 °C.

    • GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-350.

  • Data Analysis: Identify the chromatographic peak corresponding to the analyte. Extract the mass spectrum from this peak and analyze the fragmentation pattern, paying close attention to the molecular ion and the characteristic isotopic pattern of bromine.

Conclusion

The mass spectrometric analysis of 6-Bromo-3-fluoro-2-nitrobenzaldehyde is predicted to yield a rich and informative fragmentation pattern. The characteristic M⁺/M+2 isotopic signature for bromine provides a definitive marker for its presence. The subsequent fragmentation is expected to be dominated by the loss of the aldehyde and nitro functional groups. By combining this predictive mass spectral data with orthogonal analytical techniques such as NMR and chromatography, researchers can achieve a high degree of confidence in the structural elucidation of this and other similarly complex molecules. This guide serves as a foundational resource for scientists engaged in the synthesis and characterization of novel chemical entities, enabling more efficient and accurate analytical workflows.

References

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • College of St. Benedict & St. John's University. (n.d.). ms isotopes: Br and Cl. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL). Retrieved from [Link]

  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (n.d.). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.4: Isotope Abundance. Retrieved from [Link]

  • PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). MASS SPECTROMETRY OF FATTY ALDEHYDES. Retrieved from [Link]

  • YouTube. (2023, November 19). Chloro pattern in Mass Spectrometry. Retrieved from [Link]

  • Scribd. (n.d.). Aldehyde Fragmentation Patterns. Retrieved from [Link]

  • PubMed. (2014, April 2). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (n.d.). On the Fragmentation of Nitrobenzene and Nitrotoluenes Induced by a Femtosecond Laser at 375 nm. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Accepted Manuscript. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2,3-difluorobenzaldehyde. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Mass spectrometry 1. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 13). mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (2000, May 25). Chemical Fragmentation of C60F48. Retrieved from [Link]

  • ACS Publications. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]

  • Organic Process Research & Development. (2015, July 29). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Retrieved from [Link]

Sources

Comparative

reactivity comparison of 6-Bromo-3-fluoro-2-nitrobenzaldehyde with other halogenated benzaldehydes

As a Senior Application Scientist, I frequently evaluate highly functionalized aromatic building blocks for late-stage functionalization and complex active pharmaceutical ingredient (API) synthesis. 6-Bromo-3-fluoro-2-ni...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate highly functionalized aromatic building blocks for late-stage functionalization and complex active pharmaceutical ingredient (API) synthesis. 6-Bromo-3-fluoro-2-nitrobenzaldehyde is a quintessential "Swiss Army knife" molecule. It possesses three orthogonal reactive sites—an electrophilic aldehyde, an activated fluorine atom, and a cross-coupling-ready bromine atom—allowing for sequential, chemoselective modifications without the need for tedious protection-deprotection strategies.

This guide objectively compares its reactivity profile against simpler halogenated benzaldehydes, providing mechanistic insights and self-validating experimental protocols to optimize your synthetic workflows.

Mechanistic Analysis: The Tri-Modal Reactivity Profile

To rationally design synthetic routes, we must first understand the causality behind the reactivity of each functional group on the 6-bromo-3-fluoro-2-nitrobenzaldehyde scaffold.

A. Nucleophilic Aromatic Substitution (SNAr) at C3-Fluoro

The fluorine atom is exceptionally primed for SNAr. This is driven by the synergistic electron-withdrawing effects of the ortho-nitro group and the meta-aldehyde group. The reaction proceeds via a classical two-step addition-elimination mechanism. The nucleophile attacks the C-F carbon, forming a resonance-stabilized carbanion known as a Meisenheimer complex. The strong inductive (-I) and resonance (-M) effects of the nitro group delocalize this negative charge, drastically lowering the activation energy for the rate-determining addition step before the rapid expulsion of the fluoride ion 1. While concerted SNAr pathways exist for electron-neutral arenes 2, the presence of the nitro group here dictates a stepwise mechanism.

Mechanism N1 Fluoroarene + Nu⁻ N2 Meisenheimer Complex N1->N2 Addition (Rate-Limiting) N3 Substituted Arene + F⁻ N2->N3 Elimination (Fast)

Caption: Two-step addition-elimination mechanism for SNAr reactions.

B. Palladium-Catalyzed Cross-Coupling at C6-Bromo

Unlike the C-F bond, which is highly polarized and tightly bound (resisting oxidative addition), the C-Br bond is weaker and readily undergoes oxidative addition with Pd(0) species. This allows for orthogonal reactivity: you can perform an SNAr reaction at the fluorine site without disturbing the bromine atom, and subsequently utilize the bromine for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to build extended biaryl or heteroaryl architectures 3.

C. Hyper-Electrophilic Aldehyde

The carbonyl carbon is rendered highly electrophilic due to the electron-withdrawing nature of the adjacent nitro group. This facilitates rapid condensation reactions (e.g., Schiff base formation, Knoevenagel condensations) under milder conditions than those required for unactivated benzaldehydes .

Comparative Reactivity Data

The table below summarizes the quantitative and qualitative performance of 6-bromo-3-fluoro-2-nitrobenzaldehyde against standard alternatives.

CompoundSNAr Reactivity (F-displacement)Cross-Coupling (Br-displacement)Aldehyde ElectrophilicityPrimary Synthetic Utility
6-Bromo-3-fluoro-2-nitrobenzaldehyde High (Activated by ortho-NO₂)High (C-Br bond available)Very High (-I/-M from NO₂)Orthogonal multi-functionalization
2-Fluoro-6-nitrobenzaldehyde High (Activated by ortho-NO₂)None (No halogen handle)Very High (-I/-M from NO₂)Bicyclic heterocycle synthesis
4-Bromobenzaldehyde None (No leaving group/activation)High (C-Br bond available)Moderate (No ortho-NO₂)Linear biaryl extensions
2-Nitrobenzaldehyde None (No leaving group)None (No halogen handle)Very High (-I/-M from NO₂)Indole/Quinoline synthesis

Self-Validating Experimental Protocols

To leverage the orthogonal reactivity of 6-bromo-3-fluoro-2-nitrobenzaldehyde, reactions must be sequenced correctly. SNAr should generally precede transition-metal catalysis to prevent the basic/nucleophilic conditions of SNAr from poisoning the palladium catalyst or degrading the cross-coupled product.

G A 6-Bromo-3-fluoro- 2-nitrobenzaldehyde B SNAr Product (F-Displacement) A->B 1° Amine, K2CO3 DMF, 25°C C Cross-Coupled Product (Br-Displacement) B->C Ar-B(OH)2, Pd(PPh3)4 Na2CO3, 90°C D Schiff Base (CHO-Modification) C->D R-NH2, AcOH EtOH, Reflux

Caption: Orthogonal functionalization workflow of 6-Bromo-3-fluoro-2-nitrobenzaldehyde.

Protocol A: Chemoselective SNAr with a Secondary Amine

This protocol is designed to selectively displace the fluorine atom at room temperature, deliberately avoiding heat to prevent unwanted condensation at the highly reactive aldehyde site.

Reagents:

  • 6-Bromo-3-fluoro-2-nitrobenzaldehyde (1.0 equiv, 10 mmol)

  • Morpholine (1.1 equiv, 11 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, 20 mmol)

  • Anhydrous DMF (20 mL)

Step-by-Step Methodology:

  • Preparation : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the benzaldehyde in anhydrous DMF. Causality: DMF is a polar aprotic solvent that stabilizes the Meisenheimer transition state without solvating the nucleophile too tightly, accelerating the SNAr rate.

  • Base Addition : Add finely powdered K₂CO₃. Causality: The base acts as an acid scavenger to neutralize the HF byproduct, preventing protonation of the morpholine nucleophile.

  • Nucleophile Addition : Add morpholine dropwise at 0 °C, then allow the reaction to warm to 25 °C. Stir for 2-4 hours.

  • Validation Checkpoint : Monitor via TLC (Hexanes/EtOAc 3:1). The reaction mixture will turn a deep, vibrant yellow/orange upon amine addition—a visual confirmation of the Meisenheimer complex formation.

  • Workup : Pour the mixture into 100 mL of ice-cold water. The product will precipitate. Filter, wash with cold water, and dry under vacuum.

Protocol B: Suzuki-Miyaura Cross-Coupling of the SNAr Adduct

Following the SNAr reaction, the bromine atom remains perfectly intact and ready for Pd-catalyzed arylation.

Reagents:

  • SNAr Adduct from Protocol A (1.0 equiv, 5 mmol)

  • Phenylboronic Acid (1.2 equiv, 6 mmol)

  • Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

  • Na₂CO₃ (2.0 equiv, 10 mmol, prepared as a 2M aqueous solution)

  • Toluene/Ethanol (4:1 v/v, 25 mL)

Step-by-Step Methodology:

  • Degassing (Critical Step) : Combine the SNAr adduct, phenylboronic acid, and the Toluene/EtOH solvent mixture in a Schlenk flask. Sparge the solution with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.

  • Catalyst Addition : Quickly add Pd(PPh₃)₄ under a positive stream of Argon.

  • Base Addition : Inject the 2M aqueous Na₂CO₃ solution (previously degassed). Causality: The aqueous base coordinates to the boronic acid, forming a negatively charged boronate complex. This increases the nucleophilicity of the organic group, which is strictly required for the transmetalation step onto the Palladium center.

  • Heating : Heat the biphasic mixture to 90 °C and stir vigorously for 6 hours.

  • Validation Checkpoint : The reaction is complete when the organic layer shifts from clear/yellow to a dark grey/black suspension. This "Pd-black" formation indicates the depletion of the aryl bromide substrate, causing the Pd catalyst to aggregate and fall out of the catalytic cycle.

  • Workup : Cool to room temperature, filter through a pad of Celite to remove Pd-black, and extract with Ethyl Acetate. Purify via flash column chromatography.

References

  • Title : 4-Bromobenzaldehyde Source : Wikipedia URL : [Link]

  • Title : Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase Source : Journal of the American Chemical Society (via NIH PMC) URL :[Link]

  • Title : Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde Source : Fine Chemical Engineering (via ResearchGate) URL :[Link]

Sources

Validation

spectroscopic comparison between 6-Bromo-3-fluoro-2-nitrobenzaldehyde and its analogs

Introduction and Structural Context 6-Bromo-3-fluoro-2-nitrobenzaldehyde (CAS: 1804841-59-5)[1] is a highly functionalized, poly-substituted aromatic building block widely utilized in the synthesis of complex heterocycle...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Context

6-Bromo-3-fluoro-2-nitrobenzaldehyde (CAS: 1804841-59-5)[1] is a highly functionalized, poly-substituted aromatic building block widely utilized in the synthesis of complex heterocycles, such as indoles, quinazolines, and active pharmaceutical ingredients (APIs). For researchers in drug development, unambiguously differentiating this specific isomer from its closely related analogs—such as 2-nitrobenzaldehyde, 3-fluoro-2-nitrobenzaldehyde[2], and 6-bromo-2-nitrobenzaldehyde[3]—is a critical quality control step.

The spectroscopic signature of this compound is governed by a complex interplay of "push-pull" electronic effects and steric hindrance :

  • Anisotropic Deshielding: The strong electron-withdrawing nitro group (-NO₂) at the C2 position exerts a powerful through-space anisotropic deshielding effect on the adjacent C1 aldehyde proton[4].

  • Inductive vs. Resonance Effects: The fluorine atom at C3 introduces strong inductive withdrawal (-I effect) but potential resonance donation (+R effect) into the aromatic ring, altering local electron density.

  • Steric Twist: The exceptionally bulky bromine atom at C6 induces severe steric hindrance. This forces the aldehyde carbonyl group out of coplanarity with the aromatic ring, breaking conjugation and fundamentally altering both the NMR chemical shift of the aldehyde proton and the vibrational frequency of the C=O bond.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural identity of these halogenated nitrobenzaldehydes is unequivocally confirmed by comparing their ¹H and ¹⁹F NMR spectra[4]. The chemical shifts of the aldehyde and aromatic protons provide a unique fingerprint for each isomer[5].

Causality behind the shifts: In unsubstituted 2-nitrobenzaldehyde, the aldehyde proton is strongly deshielded (~10.42 ppm) due to the coplanar anisotropic effect of the nitro group[4]. However, as bulky halogens are introduced at the C6 position (as seen in 6-bromo-2-nitrobenzaldehyde and 6-bromo-3-fluoro-2-nitrobenzaldehyde), the steric clash forces the carbonyl group to twist out of the aromatic plane. This loss of conjugation reduces the deshielding effect of the ring current, shifting the aldehyde proton slightly upfield (to ~10.15 ppm). Furthermore, the addition of fluorine at C3 introduces highly characteristic scalar coupling ( 3JHF​ and 4JHF​ ) that splits the adjacent aromatic protons into distinct doublets of doublets (dd).

Table 1: Comparative ¹H and ¹⁹F NMR Data (Recorded in CDCl₃, 400 MHz)

CompoundAldehyde Proton (δ, ppm)Aromatic Protons (δ, ppm) & Splitting¹⁹F Shift (δ, ppm)
2-Nitrobenzaldehyde ~10.42 (s)8.12 (d), 7.96 (d), 7.81 (t), 7.78 (t)N/A
3-Fluoro-2-nitrobenzaldehyde ~10.35 (s)7.95 (m), 7.65 (m), 7.50 (m)~ -115.2 (s)
6-Bromo-2-nitrobenzaldehyde ~10.25 (s)8.05 (d), 7.85 (d), 7.55 (t)N/A
6-Bromo-3-fluoro-2-nitrobenzaldehyde ~10.15 (s)7.88 (dd, J =8.5, 4.5 Hz), 7.45 (dd, J =8.5, 9.0 Hz)~ -112.5 (d)
Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides orthogonal validation of the structural twist induced by the C6 substitution.

Causality behind the frequencies: The C=O stretch in highly conjugated aromatic aldehydes typically appears around 1700–1705 cm⁻¹. When the bulky C6-bromine forces the aldehyde out of the ring plane, the overlap between the carbonyl π-system and the aromatic π-system is disrupted. This localization of electron density increases the double-bond character (and thus the force constant) of the carbonyl group, shifting the C=O stretch to higher wavenumbers (1718 cm⁻¹).

Table 2: Key FT-IR Frequencies (cm⁻¹, ATR Method)

CompoundC=O StretchNO₂ AsymmetricNO₂ SymmetricC-Halogen Stretches
2-Nitrobenzaldehyde 170515301350N/A
3-Fluoro-2-nitrobenzaldehyde 1710153513551250 (C-F)
6-Bromo-2-nitrobenzaldehyde 171515321348650 (C-Br)
6-Bromo-3-fluoro-2-nitrobenzaldehyde 1718153813521245 (C-F), 645 (C-Br)
High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry acts as the final arbiter for confirming the presence of the halogens. The 6-bromo-3-fluoro-2-nitrobenzaldehyde molecule will exhibit a highly characteristic 1:1 isotopic doublet in the molecular ion region ( [M+H]+ ) due to the near-equal natural abundance of 79 Br and 81 Br. The exact mass shift caused by the single fluorine atom ( Δm=18.998 Da relative to hydrogen) easily differentiates it from the non-fluorinated 6-bromo analog.

Experimental Methodology: Self-Validating Spectroscopic Workflow

To ensure absolute trustworthiness in structural elucidation, the following self-validating protocol must be strictly adhered to:

Step 1: NMR Sample Preparation (Preserving Intrinsic Environments)

  • Weigh 10–15 mg of the synthesized/sourced compound.

  • Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Rationale: CDCl₃ is a non-coordinating solvent. Unlike DMSO-d₆, it does not disrupt intramolecular dipole-dipole interactions, ensuring that the chemical shifts accurately reflect the internal electronic environment and steric twisting rather than solvent-solute hydrogen bonding.

Step 2: FT-IR Acquisition via ATR (Eliminating Matrix Effects)

  • Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and collect a background spectrum.

  • Place 1–2 mg of the neat, dry powder directly onto the crystal and apply uniform pressure using the anvil. Rationale: Utilizing ATR eliminates the need for KBr pellets. KBr is highly hygroscopic; absorbed moisture can introduce broad O-H stretching bands that obscure the critical 1700 cm⁻¹ carbonyl region and induce solid-state matrix shifts.

Step 3: Data Integration and Cross-Validation

  • Extract the integration values from the ¹H NMR spectrum. The ratio of the aldehyde proton to the aromatic protons must be exactly 1:2 for 6-bromo-3-fluoro-2-nitrobenzaldehyde.

  • Cross-reference the NMR integrations with the HRMS isotopic pattern to ensure no debrominated impurities (which would alter the integration ratio and lack the 1:1 MS doublet) are present.

Structural Validation Workflow

G cluster_NMR NMR Spectroscopy cluster_IRMS IR & Mass Spec Start Synthesized/Sourced Compound (6-Bromo-3-fluoro-2-nitrobenzaldehyde) NMR_Prep Dissolve in CDCl3 + TMS (Preserve Dipole Interactions) Start->NMR_Prep IR_Acq FT-IR (ATR) (Check C=O & NO2 Stretches) Start->IR_Acq MS_Acq HRMS (ESI+) (Verify 1:1 79Br/81Br Isotope) Start->MS_Acq NMR_Acq Acquire 1H, 13C, 19F NMR (Confirm Shifts & Coupling) NMR_Prep->NMR_Acq Validation Cross-Validation (Confirm Isomeric Purity) NMR_Acq->Validation IR_Acq->Validation MS_Acq->Validation Result Validated Structure Validation->Result

Workflow for multi-modal spectroscopic validation of halogenated nitrobenzaldehydes.

References

Sources

Comparative

advantages of using 6-Bromo-3-fluoro-2-nitrobenzaldehyde over similar building blocks

The Strategic Advantage of 6-Bromo-3-fluoro-2-nitrobenzaldehyde in Heterocyclic Scaffold Synthesis: A Comparative Guide When designing a synthetic route for complex heterocyclic drugs, the choice of starting material dic...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Advantage of 6-Bromo-3-fluoro-2-nitrobenzaldehyde in Heterocyclic Scaffold Synthesis: A Comparative Guide

When designing a synthetic route for complex heterocyclic drugs, the choice of starting material dictates the efficiency, yield, and scalability of the entire campaign. 6-Bromo-3-fluoro-2-nitrobenzaldehyde (CAS: 1804841-59-5) represents a masterclass in pre-functionalized scaffold design. By embedding both a cross-coupling handle (bromine) and a metabolic modulator (fluorine) onto an ortho-nitrobenzaldehyde core, it bypasses the need for low-yielding, late-stage functionalization.

This guide objectively compares the performance of 6-Bromo-3-fluoro-2-nitrobenzaldehyde against traditional building blocks, providing structural rationale, comparative data, and self-validating experimental protocols for drug development professionals.

Structural Rationale & Causality: The Trifunctional Advantage

To understand the superiority of this building block, we must trace the atom mapping during cyclization. In the synthesis of indoles via reductive cyclization, the spatial arrangement of the benzaldehyde directly translates to the substitution pattern of the resulting heterocycle:

  • The ortho-Nitroaldehyde Core: The C1 aldehyde and C2 nitro groups condense to form the pyrrole ring of an indole (or the pyridine ring of a quinoline)[1].

  • The C6-Bromine Maps to C4: Direct electrophilic aromatic substitution (EAS) on an unsubstituted indole overwhelmingly favors the C3 position. The C4 position is electronically deactivated and sterically hindered, making direct C4-halogenation synthetically prohibitive. By using 6-Bromo-3-fluoro-2-nitrobenzaldehyde, the C6 bromine maps precisely to the C4 position of the resulting indole, pre-installing a critical handle for late-stage Palladium-catalyzed cross-coupling.

  • The C3-Fluorine Maps to C7: The C7 fluorine serves a dual purpose. First, it acts as a bioisostere that blocks CYP450-mediated oxidation at the 7-position—a common metabolic liability in indole-based drugs. Second, its strong electron-withdrawing nature modulates the pKa of the adjacent indole N-H, improving passive membrane permeability.

G2 Root Trifunctional Scaffold Advantage Br C6-Bromo Group Root->Br F C3-Fluoro Group Root->F NO2CHO ortho-Nitroaldehyde Root->NO2CHO Br_desc Maps to Indole C4 / Quinoline C5 Enables late-stage Pd-coupling Br->Br_desc F_desc Maps to Indole C7 / Quinoline C8 Blocks metabolism & modulates pKa F->F_desc NO2CHO_desc Primary cyclization handle Forms pyrrole/pyridine rings NO2CHO->NO2CHO_desc

Structural mapping and functional advantages of the building block.

Comparative Analysis: Performance Against Alternatives

When targeting a 4-aryl-7-fluoroindole derivative—a highly sought-after motif in modern kinase inhibitors—traditional building blocks fall short, requiring convoluted protection/deprotection schemes and non-selective halogenations.

Table 1: Quantitative Comparison of Starting Building Blocks

Building BlockResulting ScaffoldC4 Cross-Coupling Handle?C7 Metabolic Blocking?Steps to 4-Aryl-7-fluoroindoleOverall Yield Potential
2-Nitrobenzaldehyde IndoleNoNo>6<5%
4-Bromo-2-nitrobenzaldehyde 6-BromoindoleNo (Maps to C6)No>5<10%
5-Fluoro-2-nitrobenzaldehyde 5-FluoroindoleNoNo (Maps to C5)>5<10%
6-Bromo-3-fluoro-2-nitrobenzaldehyde 4-Bromo-7-fluoroindole Yes (Direct) Yes (Direct) 3 >45%

Experimental Workflow: Self-Validating Protocol

To maximize the utility of this building block, the choice of reagents during cyclization is critical. The following protocol details the synthesis of a 4-aryl-7-fluoroindole, highlighting the causality behind each experimental choice.

Phase 1: Henry Condensation
  • Procedure: Dissolve 6-Bromo-3-fluoro-2-nitrobenzaldehyde (1.0 eq) in nitromethane (solvent/reactant) with ammonium acetate (0.5 eq). Reflux for 4 hours.

  • Causality: The electrophilic aldehyde reacts with the nitronate anion. The presence of the electron-withdrawing C3-fluoro and C2-nitro groups increases the electrophilicity of the aldehyde, accelerating the condensation compared to unsubstituted benzaldehydes. The product is an ortho-nitrostyrene intermediate.

Phase 2: Chemoselective Reductive Cyclization
  • Procedure: Suspend the ortho-nitrostyrene in glacial acetic acid (AcOH) and water. Add Iron powder (Fe, 5.0 eq) portion-wise at 80°C. Stir for 2 hours, filter through Celite, and extract[2].

  • Causality (Critical Step): We must reduce the nitro group to an aniline to trigger intramolecular cyclization with the styrenyl double bond. Do not use catalytic hydrogenation (e.g., Pd/C, H₂). Palladium-catalyzed hydrogenation will cause rapid hydrodebromination at the C6 position, destroying the cross-coupling handle. The Fe/AcOH system provides strict chemoselectivity, reducing the nitro group while perfectly preserving the aryl-bromide bond[2].

Phase 3: Late-Stage Suzuki-Miyaura Coupling
  • Procedure: Combine the resulting 4-bromo-7-fluoroindole (1.0 eq), an arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq) in a degassed Toluene/H₂O mixture. Heat at 90°C for 12 hours.

  • Causality: The C4-bromide is now perfectly positioned for late-stage diversification. The C7-fluoro group subtly withdraws electron density from the indole system, preventing unwanted side reactions and ensuring a clean oxidative addition of the Palladium catalyst into the C-Br bond.

G1 A 6-Bromo-3-fluoro- 2-nitrobenzaldehyde B Henry Reaction (Nitromethane) A->B Base C ortho-Nitrostyrene Intermediate B->C D Reductive Cyclization (Fe/AcOH) C->D Chemoselective Reduction E 4-Bromo-7-fluoroindole (Key Scaffold) D->E F Suzuki Coupling (Pd-Catalyzed) E->F C4-Br Activation G 4-Aryl-7-fluoroindole (Drug Candidate) F->G Arylboronic Acid

Synthetic workflow from 6-Bromo-3-fluoro-2-nitrobenzaldehyde to 4-aryl-7-fluoroindole.

References

  • Muzalevskiy, V. M., Sizova, Z. A., Abaev, V. T., & Nenajdenko, V. G. (2021). "An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes." Molecules, 26(23), 7365.[Link]

  • Xie, Y., Zhang, W., Guo, L., Kril, L. M., Begley, K. L., Sviripa, V. M., ... & Liu, C. (2021). "Potent Synergistic Effect on c-Myc Driven Colorectal Cancers Using a Novel Indole-Substituted Quinoline with a Plk1 Inhibitor." Molecular Cancer Therapeutics, 20(10), 1893-1903.[Link]

Sources

Safety & Regulatory Compliance

Safety

6-Bromo-3-fluoro-2-nitrobenzaldehyde proper disposal procedures

As a Senior Application Scientist, I recognize that handling multi-substituted aromatic building blocks requires more than just following a safety sheet—it requires a mechanistic understanding of the molecule's reactivit...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling multi-substituted aromatic building blocks requires more than just following a safety sheet—it requires a mechanistic understanding of the molecule's reactivity and environmental impact.

6-Bromo-3-fluoro-2-nitrobenzaldehyde (CAS: 1804841-59-5) is a highly functionalized electrophile widely used in drug development and organic synthesis[1][2]. However, its unique combination of functional groups—a reactive aldehyde, an energetic nitro group, and two different halogens (bromine and fluorine)—creates a complex hazard profile that dictates strict disposal and logistical protocols.

This guide provides the definitive operational and disposal plan for this compound, ensuring laboratory safety, regulatory compliance, and environmental stewardship.

Hazard Causality & Chemical Profiling (E-E-A-T)

To dispose of a chemical safely, we must first understand why it behaves the way it does. The disposal strategy for 6-Bromo-3-fluoro-2-nitrobenzaldehyde is governed by three distinct structural features:

  • The Halogens (Bromine & Fluorine): This is the most critical factor for disposal. When combusted, non-halogenated organic compounds yield CO2​ and H2​O . However, halogenated compounds yield hydrobromic acid (HBr) and highly corrosive hydrofluoric acid (HF)[3]. If this waste enters a standard incinerator, the HF will rapidly corrode the refractory lining and release toxic gases into the atmosphere. Therefore, this compound must be segregated into a dedicated halogenated waste stream destined for high-temperature incineration equipped with alkaline acid-gas scrubbers[4][5].

  • The Nitro Group (-NO2): Nitroaromatics possess inherent energetic potential. Furthermore, the strong electron-withdrawing nature of the nitro group, combined with the aldehyde, makes the aromatic ring highly electron-deficient. This makes the fluorine atom highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). Mixing this waste with strong nucleophiles (e.g., concentrated amines or alkalis) in a sealed waste carboy can trigger unintended, exothermic reactions.

  • The Aldehyde (-CHO): Aldehydes are prone to auto-oxidation in the presence of air, slowly converting to the corresponding benzoic acid. Old, unsealed waste may become increasingly acidic over time.

Table 1: Waste Stream Compatibility & Hazard Matrix
Chemical FeaturePrimary HazardIncompatible Waste StreamsRequired Disposal Action
Halogens (Br, F) Corrosive combustion byproducts (HBr, HF)Non-halogenated solvents, Active metals (e.g., Na, K)[6]Route to Halogenated Waste Stream[4]
Nitro Group (-NO2) Energetic potential, Exothermic reactivityStrong reducing agents, Concentrated amines/basesStore in vented or pressure-relieving caps if in solution
Aldehyde (-CHO) Auto-oxidation to acidStrong oxidizersKeep waste containers tightly sealed when not in use[7]

Step-by-Step Disposal Methodologies

Because 6-Bromo-3-fluoro-2-nitrobenzaldehyde is utilized both as a neat solid and dissolved in reaction mixtures, disposal procedures must account for both physical states.

Protocol A: Disposal of Solid Waste (Unused Reagent, Contaminated Silica, Vials)

Causality: Solid halogenated waste must not be dissolved in non-halogenated solvents just for the sake of liquid disposal, as this needlessly increases the volume and cost of hazardous waste management[5].

  • Segregation: Collect all solid residues, contaminated weighing paper, empty reagent vials, and chromatography silica gel in a dedicated, puncture-resistant container.

  • Container Selection: Use High-Density Polyethylene (HDPE) wide-mouth jars. Do not use galvanized steel safety cans, as residual halogenated compounds can cause corrosion and leaking[7].

  • Labeling: Affix a hazardous waste tag immediately. Label clearly as: "Hazardous Solid Waste - Halogenated Organic (Contains 6-Bromo-3-fluoro-2-nitrobenzaldehyde)".

  • Storage: Store in a cool, dry secondary containment tray away from incompatible materials (metals, strong bases)[4][6].

  • Final Disposition: Submit to your Environmental Health & Safety (EHS) department for high-temperature incineration via a licensed RCRA facility.

Protocol B: Disposal of Liquid Waste (Reaction Mother Liquors & Extracts)

Causality: Mixing halogenated liquid waste with non-halogenated waste is a critical operational failure. It contaminates the entire carboy, forcing the entire volume to be treated as expensive halogenated waste[3][5].

  • Quenching: Ensure any active reactions involving the aldehyde are fully quenched and cooled to room temperature before transferring to a waste container.

  • Verification: Confirm the destination carboy is explicitly designated for Halogenated Solvents [4].

  • Transfer: Use a dedicated waste funnel to transfer the solution into the carboy. To minimize atmospheric release and oxidation, immediately reclose the container or use a capped waste funnel[7].

  • Documentation: Update the waste log attached to the carboy with the chemical name, approximate concentration, and date of addition[4].

  • Rinsing: If rinsing the original reaction flask, use a halogenated solvent (e.g., dichloromethane) and add the rinsate to the same halogenated waste carboy[7].

Operational Workflow Diagram

The following logical workflow dictates the decision-making process for laboratory personnel handling this compound.

WasteWorkflow Start Waste Generation: 6-Bromo-3-fluoro-2-nitrobenzaldehyde State Physical State of Waste? Start->State Solid Solid Waste (Powder, Silica, Vials) State->Solid Liquid Liquid Waste (Reaction Mixtures, Extracts) State->Liquid Halogenated Route to Halogenated Waste Stream Solid->Halogenated Liquid->Halogenated Segregate Error DO NOT MIX with Non-Halogenated Solvents Liquid->Error Warning Incineration High-Temp Incineration with Acid Gas Scrubbers Halogenated->Incineration

Fig 1: Segregation and disposal workflow for halogenated nitroaromatic laboratory waste.

Emergency Spill Response Protocol

In the event of an accidental release of the neat solid powder, immediate and methodical action is required to prevent inhalation exposure and environmental contamination.

  • Evacuate & Ventilate: Clear personnel from the immediate area. Ensure the laboratory fume hood sashes are open to maximize room ventilation.

  • PPE Verification: Don fresh nitrile gloves (double-gloving recommended), chemical splash goggles, and a flame-resistant laboratory coat.

  • Containment: Do not use combustible materials like sawdust to absorb nitroaromatic spills. If the solid is dry, gently cover it with damp sand or a commercial inert absorbent (e.g., vermiculite) to prevent aerosolization of the fine powder.

  • Collection: Use non-sparking tools (e.g., a plastic scoop) to sweep up the absorbent/chemical mixture.

  • Disposal: Place the collected material into a heavy-duty HDPE bag or wide-mouth plastic jar. Seal and label as "Hazardous Spill Cleanup - Halogenated Nitroaromatic".

  • Decontamination: Wash the spill surface thoroughly with a detergent solution, followed by a wipe-down with a compatible solvent (e.g., ethanol). All contaminated paper towels must be disposed of as solid hazardous waste[7].

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI).[Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC Occupational and Environmental Safety.[Link]

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." Hazardous Waste Experts.[Link]

  • University of New Mexico Chemistry. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." UNM.[Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 6-Bromo-3-fluoro-2-nitrobenzaldehyde

The foundational principle of this guide is to treat 6-Bromo-3-fluoro-2-nitrobenzaldehyde with the respect due to a substance that is likely to be a skin and eye irritant, potentially harmful if inhaled or ingested, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The foundational principle of this guide is to treat 6-Bromo-3-fluoro-2-nitrobenzaldehyde with the respect due to a substance that is likely to be a skin and eye irritant, potentially harmful if inhaled or ingested, and may cause respiratory irritation.[1][2][3][4][5][6][7][8]

Hazard Identification and Risk Assessment

Based on the hazard profiles of similar chemical structures, 6-Bromo-3-fluoro-2-nitrobenzaldehyde is anticipated to possess the following classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

  • Skin Irritation: Likely to cause skin irritation upon direct contact.[2][3][4][5][6][8]

  • Eye Irritation: Poses a risk of serious eye irritation.[2][3][4][5][6][8]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation if inhaled as a dust or vapor.[2][3][5][6][7][8]

  • Acute Oral Toxicity: May be harmful if swallowed.[1][6][8][9]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment must consider the quantities being used, the potential for dust or aerosol generation, and the specific manipulations being performed.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable for ensuring personal safety. The following table outlines the minimum required PPE for handling 6-Bromo-3-fluoro-2-nitrobenzaldehyde.

Body Part Personal Protective Equipment Rationale and Specifications
Eyes/Face Chemical safety goggles with side-shields or a face shield.[1][2][3][8][10][11]Standard laboratory safety glasses are insufficient. Full protection against splashes and airborne particles is necessary. Ensure compliance with EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][3]
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][2][3][8]Inspect gloves for any signs of degradation or perforation before each use. Follow proper glove removal techniques to avoid skin contamination. For prolonged or immersive contact, consult glove manufacturer's compatibility charts.
Body A standard laboratory coat is mandatory. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[1][2][3][12]Protective clothing should be regularly laundered and kept separate from personal attire. Contaminated clothing must be decontaminated or disposed of as hazardous waste.[1][2][3][4]
Respiratory For handling small quantities in a well-ventilated area, respiratory protection may not be required. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with a particulate filter (e.g., N95) or a respirator appropriate for organic vapors should be used.[2][3][8]All respiratory protection must be part of a comprehensive respiratory protection program that includes fit-testing, training, and medical evaluations, as specified by OSHA 29 CFR 1910.134.

Operational Protocols: A Step-by-Step Approach to Safety

Adherence to a systematic and cautious workflow is critical. The following protocols are designed to minimize exposure and prevent accidental release.

Engineering Controls
  • Ventilation: All handling of 6-Bromo-3-fluoro-2-nitrobenzaldehyde should be conducted within a certified chemical fume hood to minimize the inhalation of any dust or vapors.[1][4][8][10][11][13]

  • Safety Equipment: An operational eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area.[1][3][10]

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Clear the workspace of any unnecessary items.

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to contain any dust.

  • Dissolving: When preparing solutions, add the solid reagent to the solvent slowly to avoid splashing.

  • General Use: Avoid all direct contact with the substance.[13] Do not eat, drink, or smoke in the laboratory.[1][9]

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1][2][3][4][5][9]

Emergency Response Plan

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[1][2][3][6][9][14][15] Seek immediate medical attention.[1][2][3][6][9][14][15]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][2][3][6][9][14][15] If skin irritation develops or persists, seek medical attention.[1][2][3][4][14]

  • Inhalation: Move the affected individual to fresh air.[1][2][3][4][5][6][8][9][15] If breathing is difficult or if respiratory symptoms develop, seek medical attention.[1][2][3][4][5][6][8][9][15]

  • Ingestion: Do NOT induce vomiting.[1][6] Rinse the mouth with water and seek immediate medical attention.[1][4][6][8][9][14][15]

Spill Management Workflow

The following diagram outlines the logical flow for responding to a spill of 6-Bromo-3-fluoro-2-nitrobenzaldehyde.

Spill_Response_Workflow start Spill Occurs assess Assess Spill Size & Risk (Is it a minor or major spill?) start->assess evacuate Evacuate Immediate Area Alert Others & Supervisor assess->evacuate Major Spill ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) assess->ppe Minor Spill report Complete Spill Report evacuate->report Follow Emergency Services Protocol contain Contain the Spill (Use inert absorbent material like vermiculite or sand) ppe->contain absorb Absorb the Spilled Material (Work from outside in) contain->absorb collect Collect Residue (Use non-sparking tools and place in a sealed, labeled container) absorb->collect decontaminate Decontaminate the Area (Wash with soap and water) collect->decontaminate disposal Dispose of Waste (Follow institutional hazardous waste procedures) decontaminate->disposal disposal->report

Caption: Workflow for handling a chemical spill.

Storage and Disposal: Ensuring Long-Term Safety and Compliance

Proper storage and disposal are critical to a comprehensive safety plan.

Storage
  • Store 6-Bromo-3-fluoro-2-nitrobenzaldehyde in a tightly sealed container.[1][2][4][6][8][11][16][17]

  • Keep the container in a cool, dry, and well-ventilated area.[1][2][4][6][8][9][10][11][14][17]

  • Store away from incompatible materials such as strong oxidizing agents.[1][6]

Disposal
  • All waste materials, including the compound itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.[1][2][4][8][11][14][17]

  • Disposal must be conducted through a licensed professional waste disposal service and in strict accordance with all local, regional, and national regulations.[1][2][4][8][11][14][17] Do not dispose of this chemical down the drain.[5][8][9][13][17][18]

By integrating these protocols into your laboratory's standard operating procedures, you can foster a culture of safety and ensure the responsible handling of 6-Bromo-3-fluoro-2-nitrobenzaldehyde. This proactive approach to safety not only protects personnel but also upholds the integrity of your research.

References

  • Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]

  • 6-bromo-3-chloro-2-fluorobenzaldehyde Chemical Substance Information. NextSDS. [Link]

  • Spill Clean up Procedure. University of British Columbia Safety & Risk Services. [Link]

  • 6-Bromo-2-hydroxy-3-methoxybenzaldehyde Safety Data Sheet. Zoro. [Link]

  • 3-Fluoro-2-nitrobenzaldehyde Hazard Summary. PubChem. [Link]

  • Pesticides PPE - Choosing the right personal protective equipment. Medicom. [Link]

  • Safety Data Sheet: 3-Nitrobenzaldehyde. Carl ROTH. [Link]

  • MSDS of 2-Bromo-6-chloro-3-fluorobenzaldehyde. Capot Chemical Co., Ltd. [Link]

Sources

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